2-Butyl-4-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-2-3-6-10-9-12(14)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKPTWTCYQMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butyl-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Butyl-4-chloroquinoline, a key intermediate in pharmaceutical research. The document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. Visual diagrams of the synthetic workflows are provided to enhance understanding.
Core Synthesis Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 2-Butyl-4-hydroxyquinoline, via the Conrad-Limpach reaction. The subsequent step is the chlorination of this intermediate to yield the final product.
Step 1: Conrad-Limpach Synthesis of 2-Butyl-4-hydroxyquinoline
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines.[1][2] This reaction involves the condensation of an aniline with a β-ketoester, in this case, aniline and ethyl 3-oxoheptanoate, to form a β-arylaminoacrylate intermediate. This intermediate then undergoes thermal cyclization at high temperatures to yield the 2-butyl-4-hydroxyquinoline.[1][3]
Reaction Scheme:
Experimental Protocol:
-
Part A: Condensation:
-
In a round-bottom flask, combine one equivalent of aniline and one equivalent of ethyl 3-oxoheptanoate.
-
The reaction can be performed neat or with a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate, ethyl 3-(phenylamino)hept-2-enoate, can be monitored by thin-layer chromatography (TLC).
-
-
Part B: Cyclization:
-
Once the formation of the enamine is complete, the reaction mixture is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.[4][5]
-
The mixture is heated to approximately 250°C to induce thermal cyclization.[1][2]
-
The reaction is typically maintained at this temperature for 15-30 minutes.
-
Upon cooling, the 2-Butyl-4-hydroxyquinoline product precipitates from the solution.
-
The solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-95%[4][5] |
| Reaction Time | Condensation: 1-2 hours; Cyclization: 15-30 minutes |
| Reaction Temperature | Condensation: Room Temperature; Cyclization: ~250°C |
Logical Workflow for Conrad-Limpach Synthesis:
Step 2: Chlorination of 2-Butyl-4-hydroxyquinoline
The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective.[6] This reaction proceeds by refluxing the 2-butyl-4-hydroxyquinoline in excess phosphorus oxychloride.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-butyl-4-hydroxyquinoline in an excess of phosphorus oxychloride.
-
The mixture is heated to reflux (approximately 105-110°C) and maintained for 2-4 hours.
-
The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The reaction mixture is then cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95%[7] |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux (~105-110°C) |
Logical Workflow for Chlorination:
Alternative Synthesis Pathways
While the Conrad-Limpach followed by chlorination is the most direct route, other classical quinoline syntheses could potentially be adapted for the synthesis of this compound. These methods may offer advantages in terms of starting material availability or for the synthesis of analogues with different substitution patterns.
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. To synthesize the target molecule, one would require aniline and a diketone that would provide the 2-butyl and 4-hydroxy functionalities, which is less straightforward than the Conrad-Limpach approach.
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound and an aniline. For the synthesis of this compound, a specifically substituted α,β-unsaturated carbonyl would be necessary.
-
Friedländer Annulation: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This could be a viable route if the appropriate substituted 2-aminoaryl ketone is available.
The feasibility of these alternative pathways is highly dependent on the availability of the specific starting materials required to introduce the butyl group at the 2-position.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the Conrad-Limpach synthesis of 2-Butyl-4-hydroxyquinoline, followed by chlorination with phosphorus oxychloride. This method offers high yields and utilizes readily available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Butyl-4-chloroquinoline (CAS 144624-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Butyl-4-chloroquinoline (CAS 144624-27-1), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines its properties, synthesis, and potential applications based on established knowledge of analogous 2-alkyl-4-chloroquinoline derivatives. The guide includes detailed theoretical and methodological information intended to support research and development activities involving this compound.
Chemical Properties and Data
This compound is a substituted quinoline with a butyl group at the 2-position and a chlorine atom at the 4-position. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 144624-27-1 | - |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₄ClN | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Canonical SMILES | CCCCC1=NC2=CC=CC=C2C(=C1)Cl | - |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature, dry conditions | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point | Liquid at room temperature | Comparison with 2-chloroquinoline (m.p. 35-38 °C) and the fluidizing effect of the butyl chain. |
| Boiling Point | > 300 °C | Extrapolation from the boiling point of 2-chloroquinoline (266-267 °C) with the addition of a butyl group. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water. | General solubility of quinoline derivatives. |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Based on the appearance of similar chloroquinoline derivatives. |
Predicted Spectral Data
The following are predicted spectral characteristics for this compound, based on the analysis of related compounds.
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Butyl chain protons: δ 0.9-3.0 ppm (including a triplet for the terminal methyl group and multiplets for the methylene groups). |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Butyl chain carbons: δ 13-40 ppm. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹; C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹; C-Cl stretching: ~700-800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 219 and 221 in a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely involve loss of the butyl chain. |
Synthesis and Experimental Protocols
While a specific published synthesis protocol for this compound was not identified, a reliable synthetic route can be proposed based on established methods for the preparation of 2-alkyl-4-chloroquinolines. The following multi-step synthesis is a viable approach.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Phenylpentanamide
-
To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add valeryl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenylpentanamide.
Step 2: Synthesis of 2-Butyl-4-hydroxyquinoline
-
Add N-phenylpentanamide (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the amide).
-
Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-butyl-4-hydroxyquinoline.
Step 3: Synthesis of this compound
-
To a flask containing 2-butyl-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Biological Activity and Potential Uses
This compound is primarily of interest as a synthetic intermediate for the development of more complex pharmaceutical agents.[2] Its structural features are present in compounds with known biological activities.
Antimalarial Potential
The quinoline core is a well-established pharmacophore in antimalarial drugs. Compounds like chloroquine and mefloquine, which are 4-substituted quinolines, function by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
Caption: Mechanism of action of quinoline antimalarials.
Derivatives of this compound could be synthesized and evaluated for their antimalarial activity, potentially offering advantages against drug-resistant strains of Plasmodium.[2]
Anticancer and Other Potential Activities
Various quinoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2-butyl and 4-chloro substitutions provide reactive handles for further chemical modifications to explore these activities. For instance, the 4-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that could modulate biological activity.
Proposed Experimental Workflows for Biological Evaluation
The following workflows outline standard assays to evaluate the potential biological activities of this compound or its derivatives.
In Vitro Antimalarial Activity Assay
References
The Diverse Biological Activities of Substituted Chloroquinolines: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. Among these, substituted chloroquinolines have garnered significant attention for their therapeutic potential. Historically recognized for their profound antimalarial effects, exemplified by the widespread use of chloroquine, recent research has unveiled their promising activities against cancer, bacteria, and viruses. This technical guide provides an in-depth exploration of the biological activities of substituted chloroquinolines, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the chloroquinoline framework.
Antimalarial Activity of Substituted Chloroquinolines
The 4-aminoquinoline scaffold is a critical pharmacophore for antimalarial activity. Chloroquine, a prominent member of this class, has been a frontline treatment for malaria for decades. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new and effective analogues.
Quantitative Data on Antimalarial Activity
The in vitro antimalarial activity of substituted chloroquinolines is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound Class/Derivative | P. falciparum Strain(s) | IC50 (µM) | Reference(s) |
| 4-Aminoquinoline-pyrimidine hybrids | |||
| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | CQR | 0.0036 | [1] |
| Quinoline-sulfonamide hybrids | |||
| Hybrid 41a | 3D7 (CQS) | 0.05 | [1] |
| Hybrid 41a | K1 (CQR) | 0.41 | [1] |
| Hybrid 41b | 3D7 (CQS) | 0.01 | [1] |
| Hybrid 41b | K1 (CQR) | 0.36 | [1] |
| "Reversed Chloroquine" (RCQ) Analogues | |||
| Analogue 25 (four-carbon linker) | CQS & CQR | Comparable to Chloroquine | [2] |
| 7-substituted 4-aminoquinolines | |||
| 7-Iodo/Bromo-AQs with various diaminoalkane side chains | CQS & CQR | 0.003 - 0.012 | [3] |
| 7-Fluoro-AQs | CQS | 0.015 - 0.05 | [3] |
| 7-Fluoro-AQs | CQR | 0.018 - 0.5 | [3] |
| 7-Methoxy-AQs | CQS | 0.017 - 0.15 | [3] |
| 7-Methoxy-AQs | CQR | 0.09 - 3.0 | [3] |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) derivatives | |||
| CQPA-26 | NF54 | 1.29 | [4] |
| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives | |||
| CQPPM-9 | NF54 | 1.42 | [4] |
Structure-Activity Relationship (SAR) for Antimalarial Activity
The antimalarial efficacy of 4-aminoquinolines is intricately linked to their chemical structure. Key SAR insights include:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[5][6] Replacement with other electron-withdrawing groups like bromine or iodine maintains or enhances activity, while substitution with electron-donating groups like methoxy generally leads to a significant loss of potency, especially against resistant strains.[3]
-
The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is a critical determinant of activity and plays a role in overcoming resistance.[6] The length and basicity of this side chain influence the drug's accumulation in the acidic digestive vacuole of the parasite.[7] Modifications to this side chain have been a successful strategy in developing analogues active against CQR strains.
-
The Quinoline Core: The quinoline ring system itself is essential for the drug's interaction with its target. It is believed to engage in π-π stacking interactions with heme.[8]
Mechanism of Antimalarial Action: Inhibition of Hemozoin Polymerization
The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[5][9] The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquinolines, being weak bases, accumulate in the acidic environment of the digestive vacuole. Here, they bind to heme, preventing its polymerization into hemozoin.[8] The resulting accumulation of free heme leads to oxidative stress and parasite death.[8]
Anticancer Activity of Substituted Chloroquinolines
Beyond their antimalarial properties, substituted chloroquinolines have emerged as a promising class of anticancer agents. They have demonstrated cytotoxic effects against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity
The anticancer potential of these compounds is often assessed using the half-maximal inhibitory concentration (IC50) against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µg/mL) | Reference(s) |
| Chloroquine-based sulfonamides | |||
| Analogue CS9 | HeLa (Cervical) | 8.9 | [10] |
| Novel Chloroquinoline Derivatives | |||
| Compound 2 | A549 (Lung) | 44.34 | [5] |
| Compound 2 | Lovo (Colorectal) | 28.82 | [5] |
| Compound 17 | HeLa (Cervical) | 30.92 | [5] |
| 7-Chloroquinoline Hydrazones | |||
| Hydrazone I | SF-295 (CNS) | 0.688 | [11] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The SAR for the anticancer activity of chloroquinolines is still under extensive investigation, but some key trends have been observed:
-
Hybridization: Creating hybrid molecules by combining the chloroquinoline scaffold with other pharmacologically active moieties, such as sulfonamides, has proven to be a successful strategy for enhancing anticancer activity.[5]
-
Substitutions on the Quinoline Ring: Modifications at various positions of the quinoline ring can significantly impact cytotoxicity. For instance, the introduction of certain substituents can modulate the compound's ability to interact with biological targets.
-
Side Chain Modifications: Similar to antimalarial activity, the nature of the side chain at the 4-position can influence the anticancer potency.
Mechanism of Anticancer Action: Autophagy Inhibition
A primary mechanism through which chloroquinolines exert their anticancer effects is the inhibition of autophagy.[12][13] Autophagy is a cellular self-degradation process that cancer cells often utilize to survive under stressful conditions, such as chemotherapy. Chloroquine and its analogues accumulate in lysosomes, increasing the lysosomal pH.[14] This disruption of the acidic environment inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.[12] The inhibition of this pro-survival pathway can lead to the accumulation of toxic cellular waste and ultimately induce cancer cell death, often in synergy with other anticancer drugs.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Potential Therapeutic Targets of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents with diverse pharmacological activities. The inherent versatility of the quinoline ring system allows for extensive functionalization, leading to the development of derivatives with potent and selective activities against a wide array of molecular targets implicated in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline derivatives, with a focus on their applications in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative efficacy data, provides key experimental protocols, and visualizes relevant biological pathways and workflows.
Anticancer Targets of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in DNA replication and repair, disruption of microtubule dynamics, and modulation of key signaling pathways.[1][2][3]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been extensively developed as inhibitors of various kinases, playing a pivotal role in targeted cancer therapy.[4] Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use.[5]
Key Kinase Targets:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[6]
-
Src Kinase: A non-receptor tyrosine kinase that plays a role in cell growth, differentiation, and migration.[6]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivation is common in many cancers.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5]
Quantitative Data: Kinase Inhibitory Activity of Quinoline Derivatives
| Quinoline Derivative Class | Target Kinase | IC50 Values | Reference |
| Quinoline-2-carboxamides | Pim-1 | 2.60 µM, 2.81 µM, 1.29 µM | [6] |
| 4-Anilinoquinolines | EGFR | 0.08 µM, 0.18 µM | [7] |
| 4-Anilinoquinoline-3-carbonitriles | EGFR | 5 nM | [8] |
| 4-Anilino-3-carboxyamides | EGFR | 0.49 µM | [8] |
| Quinoline-pyrazoline/pirazolinylthiazole hybrids | EGFR | 31.80 nM, 37.07 nM, 42.52 nM | [8] |
| 4-Aniline quinolines with phenylsulfonylurea | PI3K / mTOR | 0.72 µM (PI3K), 2.62 µM (mTOR) | [8] |
| Quinoline-based compounds | Pim-1 | 14.3 nM | [9] |
| Sulfonylated indeno[1,2-c]quinolines | EGFR-TK | 0.6–10.2 nM | [10] |
| Quinoline-based compounds | EGFR/HER-2 | 71 nM (EGFR), 31 nM (HER-2) | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the in vitro inhibitory activity of quinoline derivatives against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test quinoline derivatives (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (for detection of phosphorylation)
Procedure:
-
Prepare serial dilutions of the test quinoline derivatives and the positive control in the kinase assay buffer.
-
In a 96-well microplate, add the kinase enzyme, the specific substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Caption: EGFR signaling and its inhibition by quinoline derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and repair.[12] Quinoline derivatives can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[2][13] They can target both Topoisomerase I and Topoisomerase II.[2][14]
Quantitative Data: Topoisomerase Inhibitory Activity of Quinoline Derivatives
| Quinoline Derivative | Target Topoisomerase | IC50 Values | Reference |
| TAS-103 | Topoisomerase I / II | 2 µM (Topo I), 6.5 µM (Topo II) | [2] |
| Compound 28 | Topoisomerase I | 29 ± 0.04 nM | [1] |
| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | GI50 < 8 µM (in cancer cell lines) | [9] |
Experimental Protocol: Topoisomerase II DNA Decatenation Assay
This protocol is used to assess the ability of quinoline derivatives to inhibit the decatenation activity of Topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA - a network of interlocked DNA circles)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP)
-
Test quinoline derivatives (dissolved in DMSO)
-
Etoposide (positive control)
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and serial dilutions of the test compound or etoposide.
-
Add Topoisomerase IIα to each reaction mixture to initiate the decatenation reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Inhibition is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA.
Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for a Topoisomerase II DNA decatenation assay.
Tubulin Polymerization Inhibition
Microtubules, composed of α- and β-tubulin polymers, are essential for cell division, motility, and intracellular transport.[15] Quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[15][16]
Quantitative Data: Tubulin Polymerization Inhibitory Activity of Quinoline Derivatives
| Quinoline Derivative | IC50 Value (Tubulin Polymerization) | Reference |
| Compound 4c | 17 ± 0.3 µM | [15] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 4g | 3.02 ± 0.63 µM (MCF-7 cell line) | [1] |
| Quinazoline-4-tetrahydroquinoline analogue 4a4 | 0.4 - 2.7 nM (antiproliferative IC50) | [17] |
| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c | 5.9 µM (A549 cell cycle arrest) | [14] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of quinoline derivatives on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., PEM buffer with GTP and glycerol)
-
Test quinoline derivatives (dissolved in DMSO)
-
Colchicine or paclitaxel (positive controls)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer and serial dilutions of the test compound or controls.
-
Add the purified tubulin protein to each well.
-
Place the plate in the spectrophotometer and immediately begin monitoring the change in absorbance at 340 nm over time.
-
An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.
-
Calculate the percentage of inhibition and determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. HDAC inhibitors cause hyperacetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[18]
Quantitative Data: HDAC Inhibitory Activity of Quinoline Derivatives
| Quinoline Derivative | Target HDAC | IC50 Values | Reference | | :--- | :--- | :--- | | Quinazoline-based derivative 1 | HDAC1 / HDAC6 | 31 nM (HDAC1), 16 nM (HDAC6) |[2] | | Quinazoline-based derivative 2 | HDAC1 / HDAC6 | 37 nM (HDAC1), 25 nM (HDAC6) |[2] | | Quinazolin-4(3H)-one analogue 5b | HDAC6 | 150 nM |[19] | | 8-substituted quinoline-2-carboxamide 21g | HDAC | 0.050 µM |[20] |
Antibacterial Targets of Quinoline Derivatives
Quinolone antibiotics are a major class of synthetic antibacterial agents that primarily target bacterial DNA synthesis.[21][22]
Key Antibacterial Targets:
-
DNA Gyrase (Topoisomerase II): Introduces negative supercoils into bacterial DNA, essential for DNA replication and transcription.[21]
-
Topoisomerase IV: Responsible for decatenating daughter chromosomes after DNA replication.[21]
Quantitative Data: Antibacterial Enzyme Inhibitory Activity of Quinolones
| Quinolone | Target Enzyme | IC50 Values (µg/ml) | Reference |
| Sitafloxacin | DNA Gyrase / Topoisomerase IV | 1.38 (Gyrase), 1.42 (Topo IV) | [4] |
| Levofloxacin | DNA Gyrase / Topoisomerase IV | 28.1 (Gyrase), 8.49 (Topo IV) | [4] |
| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | 27.8 (Gyrase), 9.30 (Topo IV) | [4] |
| Gatifloxacin | DNA Gyrase / Topoisomerase IV | 5.60 (Gyrase), 4.24 (Topo IV) | [4] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of bacterial DNA gyrase inhibition by quinolones.
Antimalarial Targets of Quinoline Derivatives
Quinoline-containing drugs like chloroquine and quinine have been cornerstones of antimalarial therapy for decades.[19] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.[20]
Key Antimalarial Target:
-
Heme Polymerization: The parasite digests hemoglobin, releasing toxic free heme. It detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials inhibit this polymerization process.[19][23]
Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay
This colorimetric assay quantifies the formation of β-hematin (synthetic hemozoin).[6]
Materials:
-
Hematin solution
-
Test quinoline derivatives
-
Glacial acetic acid
-
Chloroquine (positive control)
-
Microplate reader
Procedure:
-
In a microplate, add the hematin solution and the test compound at various concentrations.
-
Initiate polymerization by adding glacial acetic acid.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the plate to pellet the β-hematin.
-
Wash the pellet with DMSO to remove unreacted hematin.
-
Dissolve the final pellet in NaOH and measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition compared to the negative control.
Neuroprotective Targets of Quinoline Derivatives
Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes involved in neurotransmitter metabolism and by exhibiting antioxidant properties.[24][25]
Key Neuroprotective Targets:
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[26]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of dopamine.[15]
-
Catechol-O-methyltransferase (COMT): An enzyme that degrades catecholamine neurotransmitters.[21]
Quantitative Data: Neuroprotective Enzyme Inhibitory Activity of Quinoline Derivatives
| Quinoline Derivative Class | Target Enzyme | IC50/Ki Values | Reference |
| Quinolinone derivative QN8 | Acetylcholinesterase (human recombinant) | IC50 = 0.29 µM, Ki = 79 nM | [27] |
| 4-Aminoquinoline derivative 07 | Acetylcholinesterase | IC50 = 0.72 ± 0.06 µM | [28] |
| Morpholine-bearing quinoline 11g | Acetylcholinesterase / Butyrylcholinesterase | IC50 = 1.94 ± 0.13 µM (AChE), 28.37 ± 1.85 µM (BChE) | [26] |
| 8-Hydroxyquinolines | Catechol O-Methyltransferase (human membrane-bound) | pIC50 values reported | [21] |
| Halogenated Quinoline Q3Cl4F | MAO-A / MAO-B | Binding Score: -7.24 kcal/mol (MAO-A), -8.37 kcal/mol (MAO-B) | [29] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring AChE activity.[26]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI - substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB - Ellman's reagent)
-
Phosphate buffer
-
Test quinoline derivatives
-
Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control.
-
Add the AChE enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, ATCI.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm at regular intervals.
-
The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory and Antiviral Targets
Quinoline derivatives also exhibit significant anti-inflammatory and antiviral activities, although the specific molecular targets are often more varied and less well-defined than in other therapeutic areas.[28]
Anti-inflammatory Targets:
-
Cyclooxygenase (COX-1 and COX-2): Enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.[6]
-
Lipoxygenase (LOX): Enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.[6]
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of pro-inflammatory genes.
Antiviral Targets:
The antiviral targets of quinoline derivatives are highly dependent on the specific virus. Some reported targets include:
-
Viral polymerases: For RNA viruses like Bovine Viral Diarrhea Virus (BVDV).[18]
-
Neuraminidase: For influenza virus.[11]
-
3CLpro (Main Protease): For SARS-CoV-2.[4]
-
Viral entry and replication steps: For Dengue virus (DENV) and Respiratory Syncytial Virus (RSV).[4][24]
Quantitative Data: Anti-inflammatory and Antiviral Activity of Quinoline Derivatives
| Quinoline Derivative Class | Therapeutic Area | Target/Assay | IC50/EC50 Values | Reference |
| Quinoline-pyrazole hybrids | Anti-inflammatory | COX-2 | 0.1 - 0.11 µM | [6] |
| Quinoline-pyrazole hybrids | Anti-inflammatory | 5-LOX | Significant inhibition | [6] |
| Quinoline derivatives | Antiviral (RSV) | In vitro activity | 3.10 – 6.93 µM | [4] |
| Quinoline derivative 1ae | Antiviral (IAV) | In vitro activity | 1.87 ± 0.58 µM | [4] |
| Diarylpyrazolylquinoline derivative 3 | Antiviral (DENV-2) | In vitro activity | 0.81 ± 0.07 µM | [18] |
| Quinoline derivative 12b | Antiviral (Influenza H3N2) | Neuraminidase inhibition | 94.8% inhibition at 50 µM | [11] |
This guide provides a foundational understanding of the diverse therapeutic targets of quinoline derivatives. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapies for a wide range of human diseases. Researchers are encouraged to utilize the provided data and protocols as a starting point for their investigations into this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
Theorized Mechanism of Action for 2-Butyl-4-chloroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the theoretical mechanism of action for 2-Butyl-4-chloroquinoline, a quinoline derivative with potential anti-inflammatory properties. In the absence of direct experimental data for this specific compound, this paper synthesizes the established mechanisms of structurally related quinoline compounds, particularly chloroquine, to propose a plausible pathway of action. The central hypothesis is that this compound functions as an inhibitor of Phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade, thereby attenuating the production of pro-inflammatory mediators. This document provides a comprehensive overview of the proposed signaling pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols to guide future research and validation of these theories.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2] While the mechanisms of action for some quinoline-based drugs, such as chloroquine, are well-documented, the specific biological targets of many other derivatives remain to be fully elucidated. This compound is one such compound for which direct mechanistic studies are not extensively available. However, its structural features—a quinoline core, a 4-chloro substituent, and a 2-butyl group—suggest a potential role as a modulator of inflammatory pathways.
This guide posits that the primary mechanism of action for this compound is the inhibition of Phospholipase A2 (PLA2). PLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[3] Arachidonic acid is a precursor to a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound could effectively suppress the inflammatory cascade at an early and critical juncture.
Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of several quinoline derivatives, most notably chloroquine, have been attributed to their ability to interfere with the arachidonic acid metabolic pathway.[4] Chloroquine has been shown to inhibit the liberation of arachidonic acid from membrane phospholipids in stimulated platelets, indicating a direct or indirect inhibition of PLA2.[4] The proposed mechanism for this compound follows a similar paradigm.
The Arachidonic Acid Cascade
Inflammatory stimuli, such as cytokines or pathogens, can activate PLA2. This enzyme then translocates to cellular membranes and catalyzes the release of arachidonic acid. Free arachidonic acid is subsequently metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Leads to the production of prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) pathway: Results in the synthesis of leukotrienes and lipoxins.
These eicosanoids are potent signaling molecules that mediate various aspects of the inflammatory response, including vasodilation, increased vascular permeability, pain, and fever.
Hypothesized Role of this compound
We theorize that this compound, through its quinoline scaffold, interacts with and inhibits the activity of PLA2, likely secretory PLA2 (sPLA2) or cytosolic PLA2 (cPLA2). This inhibition would reduce the available pool of arachidonic acid for downstream conversion into pro-inflammatory eicosanoids. The lipophilic 2-butyl group may enhance the compound's ability to partition into cellular membranes, where PLA2 exerts its enzymatic activity, potentially increasing its potency compared to less lipophilic analogues. The 4-chloro substituent is also a common feature in many biologically active quinolines, although its specific contribution to PLA2 inhibition is not yet fully understood.[5]
Quantitative Data from Structurally Related Compounds
Direct quantitative data for the inhibitory activity of this compound on PLA2 is not currently available. However, data from studies on chloroquine and other quinoline derivatives provide a basis for estimating its potential potency.
| Compound | Target/Assay | IC50 Value | Reference |
| Chloroquine | Plasmodium falciparum Phospholipase A2 | 1.3 mM | [6] |
| Quinine | Plasmodium falciparum Phospholipase A2 | 1.0 mM | [6] |
| Quinoline-4-acetamides | Secretory Phospholipase A2 (sPLA2) | Displayed certain inhibition | [7] |
Table 1: Inhibitory concentrations (IC50) of selected quinoline derivatives against Phospholipase A2. This table provides context for the potential inhibitory potency of this compound.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified sPLA2.
Principle: A fluorogenic or chromogenic phospholipid substrate is used. In the presence of active sPLA2, the substrate is hydrolyzed, leading to a detectable signal (fluorescence or color change). An inhibitor will reduce the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute purified human recombinant sPLA2-IIA in an appropriate assay buffer.
-
Prepare the fluorogenic substrate (e.g., a derivative of phosphatidylcholine with a fluorescent fatty acid at the sn-2 position) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the purified sPLA2-IIA enzyme to all wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of a compound to inhibit the release of arachidonic acid from the membranes of cultured cells.
Principle: Cells are pre-labeled with radioactive arachidonic acid ([³H]-AA), which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an inflammatory agonist, PLA2 is activated, and [³H]-AA is released into the culture medium. An inhibitor of PLA2 will reduce the amount of released radioactivity.
Protocol:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Incubate the cells with [³H]-arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into membrane phospholipids.
-
Wash the cells to remove unincorporated [³H]-AA.
-
-
Inhibition and Stimulation:
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an inflammatory agonist (e.g., lipopolysaccharide [LPS] or a calcium ionophore like A23187) to activate PLA2.
-
Incubate for a further period to allow for arachidonic acid release.
-
-
Measurement of Released Arachidonic Acid:
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-AA release relative to the total incorporated radioactivity.
-
Determine the inhibitory effect of this compound by comparing the release in treated cells to that in vehicle-treated, stimulated cells.
-
Calculate the IC50 value from a dose-response curve.
-
Visualizations of Proposed Mechanisms and Workflows
Signaling Pathways
Caption: Proposed inhibition of the arachidonic acid cascade by this compound.
Experimental Workflow: In Vitro sPLA2 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against sPLA2.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for PLA2 inhibition by quinoline derivatives are not abundant, general observations on their anti-inflammatory activity provide some insights:
-
Quinoline Core: The fundamental heterocyclic structure is essential for the biological activity of this class of compounds.
-
Substitutions at Position 4: The presence of a halogen, like the chloro group in this compound, is common in many bioactive quinolines. In the context of antimalarial activity, a 7-chloro group is crucial for the inhibition of β-hematin formation.[5] Its role in PLA2 inhibition warrants further investigation.
-
Substitutions at Position 2: The introduction of an alkyl group, such as the butyl group, increases the lipophilicity of the molecule. This may enhance its membrane permeability and interaction with membrane-associated enzymes like PLA2, potentially leading to increased potency. Studies on other 2-substituted quinoline derivatives have demonstrated significant anti-inflammatory effects.[8]
Conclusion and Future Directions
This technical guide has outlined the theorized mechanism of action for this compound as a putative inhibitor of Phospholipase A2 and the arachidonic acid cascade. This hypothesis is built upon the well-established anti-inflammatory properties of structurally similar quinoline compounds, particularly chloroquine.
To confirm this proposed mechanism, further experimental validation is imperative. The detailed protocols provided for in vitro enzyme inhibition and cell-based arachidonic acid release assays offer a clear path for future research. Elucidating the precise molecular interactions between this compound and PLA2 through techniques such as X-ray crystallography or molecular docking would provide invaluable insights for the rational design of more potent and selective anti-inflammatory agents based on the quinoline scaffold. Furthermore, investigating the selectivity of this compound for different PLA2 isoforms will be crucial for understanding its potential therapeutic window and side-effect profile.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits stimulated platelets at the arachidonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasmodium falciparum phospholipase A2 by chloroquine, quinine, and arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-4-acetamides as sPLA(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Characterization of 2-Butyl-4-chloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Butyl-4-chloroquinoline, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of substituted quinolines and alkyl chlorides.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 |
| ~7.95 | d | 1H | H-8 |
| ~7.70 | t | 1H | H-7 |
| ~7.50 | t | 1H | H-6 |
| ~7.30 | s | 1H | H-3 |
| ~2.90 | t | 2H | α-CH₂ (butyl) |
| ~1.80 | m | 2H | β-CH₂ (butyl) |
| ~1.45 | m | 2H | γ-CH₂ (butyl) |
| ~0.95 | t | 3H | δ-CH₃ (butyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~150 | C-4 |
| ~148 | C-8a |
| ~130 | C-7 |
| ~129 | C-5 |
| ~127 | C-4a |
| ~126 | C-6 |
| ~122 | C-8 |
| ~121 | C-3 |
| ~38 | α-CH₂ (butyl) |
| ~31 | β-CH₂ (butyl) |
| ~22 | γ-CH₂ (butyl) |
| ~14 | δ-CH₃ (butyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (butyl) |
| 1600-1585 | Medium-Strong | C=C stretching (aromatic ring) |
| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1100 | Strong | C-Cl stretch |
| 900-675 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 219/221 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 176 | Medium | [M - C₃H₇]⁺ (loss of propyl radical) |
| 162 | Medium | [M - C₄H₉]⁺ (loss of butyl radical) |
| 127 | High | [Quinoline]⁺ fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound sample into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
For ¹³C NMR, acquire the spectrum using proton decoupling. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.[1]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation and Data Acquisition (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.[3]
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Sample Preparation and Data Acquisition (GC-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]
-
Transfer the solution to a 2 mL autosampler vial.
-
Set the Gas Chromatography (GC) parameters, including the injection volume (typically 1 µL), inlet temperature, and column temperature program.
-
Set the Mass Spectrometry (MS) parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and scan rate.[6]
-
Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. memphis.edu [memphis.edu]
An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-4-chloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide to the solubility and stability of 2-Butyl-4-chloroquinoline. A thorough literature search did not yield specific quantitative solubility and stability data for this compound. Therefore, this guide presents generalized experimental protocols and factors influencing these properties based on data for structurally similar quinoline derivatives. The provided methodologies and visualizations are intended to guide researchers in determining the specific characteristics of this compound.
Introduction
This compound is a substituted quinoline that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial drugs and other therapeutic agents.[1] The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its handling, formulation, and biological activity. Understanding these characteristics is paramount for researchers in drug discovery and development. This guide outlines the theoretical considerations and practical methodologies for assessing the solubility and stability of this compound.
Solubility of this compound
The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The quinoline core is predominantly hydrophobic, which can lead to low aqueous solubility for many of its derivatives.[2] The presence of a butyl group in this compound further contributes to its lipophilicity, suggesting that its solubility in aqueous media is likely to be limited.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As a weak base, the quinoline nitrogen can be protonated at lower pH values, forming a more soluble salt.[2] Therefore, the aqueous solubility of this compound is expected to be pH-dependent.
-
Co-solvents: The addition of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]
-
Temperature: The solubility of most solid compounds, including quinoline derivatives, generally increases with temperature.[3][4]
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state can hinder the dissolution process, leading to lower solubility.[2]
Experimental Protocol for Solubility Determination
A generalized experimental protocol for determining the solubility of a substituted quinoline in various solvents is described below, based on established methods.[2][5]
2.2.1. Materials and Equipment
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, tetrahydrofuran, and various pH buffers)[4][6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2.2.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.[5]
-
Analyze the standards using HPLC or UV-Vis spectrophotometry and construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.[5]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[2][5]
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][5]
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[5]
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[2][5]
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
Determine the concentration of the dissolved compound in the diluted samples using the previously constructed calibration curve.[5]
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[5]
-
2.2.3. Data Presentation
While specific data for this compound is not available, the results of such an experiment would be presented in a table similar to the one below.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| pH 2 Buffer | 25 | Data to be determined |
| pH 7 Buffer | 25 | Data to be determined |
| pH 10 Buffer | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Tetrahydrofuran | 25 | Data to be determined |
Table 1: Hypothetical solubility data for this compound in various solvents.
Visualization of Experimental Workflow
References
The Antimalarial Potential of Novel Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, tracing its origins to the discovery of quinine. Despite the emergence of resistance to classic quinoline drugs like chloroquine, medicinal chemists continue to explore novel quinoline-based compounds, leveraging molecular hybridization and other synthetic strategies to enhance efficacy against resistant strains of Plasmodium falciparum. This technical guide provides an in-depth overview of the core aspects of novel quinoline compound development, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2][3] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][4]
Quinoline compounds, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[1][3] Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:
-
Capping Hemozoin Crystals: Some quinolines may bind to the growing faces of hemozoin crystals, preventing further polymerization.[5]
-
Complexation with Free Heme: These compounds can form a complex with free heme, which is unable to be incorporated into the hemozoin crystal. This complex may also be toxic to the parasite.[5]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some studies suggest that quinolines may also inhibit nucleic acid and protein synthesis and glycolysis in the parasite.[4]
The accumulation of free heme and reactive oxygen species leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.[2][3]
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
In Silico Modeling of 2-Butyl-4-chloroquinoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of 2-Butyl-4-chloroquinoline, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2][3] Understanding the molecular interactions of this compound through computational methods is crucial for elucidating its mechanism of action, predicting potential protein targets, and guiding the rational design of more potent and selective analogs. This document details the key in silico methodologies, including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing both theoretical background and practical protocols. Furthermore, it presents a framework for visualizing the potential signaling pathways affected by this compound and summarizes relevant quantitative data to facilitate comparative analysis.
Introduction to this compound and In Silico Modeling
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are fundamental scaffolds in medicinal chemistry.[1][3] The therapeutic versatility of quinoline derivatives is well-documented, with applications as anticancer, antimalarial, antibacterial, antifungal, and antiviral agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets.
In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[4] These computational techniques allow for the rapid and cost-effective prediction of a molecule's behavior at the atomic level, offering insights that can significantly accelerate the drug development pipeline.[4][5] For this compound, in silico approaches can be leveraged to:
-
Identify and characterize potential protein binding sites.
-
Predict the binding affinity and mode of interaction with target proteins.
-
Elucidate the structural features essential for its biological activity.
-
Screen virtual compound libraries for analogs with improved properties.
-
Predict pharmacokinetic and toxicological (ADMET) properties.
This guide will focus on the core in silico methodologies applicable to the study of this compound.
Key In Silico Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is most often used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). For quinoline derivatives, potential targets include tyrosine kinases (e.g., EGFR, VEGFR-2), HIV reverse transcriptase, and Plasmodium falciparum lactate dehydrogenase (PfLDH).[8][9][10][11]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues, typically at a physiological pH of 7.4.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., MarvinSketch, OpenBabel).[12]
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying putative binding pockets using pocket detection algorithms.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.[7][8]
-
Score the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most probable binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[13]
-
Compare the docking score of this compound with that of known inhibitors or reference compounds.
-
Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features responsible for a compound's biological activity and to screen large databases for novel compounds with similar features.[14][15]
Experimental Protocol: Pharmacophore Model Generation for Quinoline Derivatives
-
Training Set Selection:
-
Compile a set of structurally diverse quinoline derivatives with known biological activity against a specific target.
-
The training set should include both active and inactive compounds to build a robust model.
-
-
Feature Identification:
-
Identify the common chemical features present in the active compounds, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., Catalyst/HipHop, Phase) to generate and score different pharmacophore hypotheses based on the alignment of the training set molecules.[14]
-
The best pharmacophore model is typically the one that best differentiates between active and inactive compounds.
-
-
Model Validation:
-
Validate the generated model using an external test set of compounds with known activities that were not used in the model generation.
-
A good model should have high predictive accuracy for the test set.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., Maybridge, NCI) for molecules that match the pharmacophore features.[14]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[16][17] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities.[16]
Experimental Protocol: 3D-QSAR Study of Quinoline Derivatives
-
Dataset Preparation:
-
Molecular Alignment:
-
Align all the molecules in the dataset based on a common scaffold or a pharmacophore model. This is a critical step for 3D-QSAR.
-
-
Descriptor Calculation:
-
For each aligned molecule, calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at various grid points surrounding the molecules.
-
-
Model Generation and Validation:
-
Use statistical methods like Partial Least Squares (PLS) to establish a correlation between the calculated descriptors and the biological activities of the training set compounds.
-
Validate the model's predictive power using the test set and statistical parameters such as the cross-validated correlation coefficient (Q²) and the coefficient of determination (R²).[16]
-
-
Contour Map Analysis:
-
Visualize the results as 3D contour maps, which indicate the regions where modifications to the molecular structure would likely increase or decrease biological activity.[17]
-
Data Presentation: In Silico Predictions for Quinoline Derivatives
Table 1: Molecular Docking Scores of Quinoline Derivatives Against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | 4I2P | -10.675 (for compound 4) | [8] |
| 4-Hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | 5FTO | -8.054 | [18] |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (anticancer peptide) | 2IGR | -5.3 to -6.1 | [7] |
| 2,4-diphenylquinolines | KDM4B protein | - | High binding affinity | [19] |
Table 2: Predicted Pharmacokinetic Properties of Quinoline Derivatives
| Compound Class | Property | Predicted Value/Outcome | Method | Reference |
| 2-aryl-quinoline-4-carboxylic acid derivatives | ADMET | Favorable properties | In silico prediction | [12] |
| 4-Hydroxy-2-quinolone analogue | ADMET | Promising results | SwissADME, MolSoft, ProTox-II | [18] |
| 3, 6, and 8-aminoquinoline substituted compounds | ADME/Toxicity | Obeyed Lipinski's rule, good absorption and toxicity profiles | In silico prediction | [20] |
Visualization of Potential Signaling Pathways and Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with key proteins in cellular signaling pathways. For instance, inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[9] Chloroquine, a well-known quinoline derivative, has been shown to affect pathways such as the cell cycle and glycerophospholipid metabolism in cancer cells.[21]
Below are Graphviz diagrams illustrating a general experimental workflow for in silico modeling and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized workflow for the in silico modeling of this compound.
Caption: A hypothetical RTK signaling pathway potentially inhibited by this compound.
Conclusion and Future Directions
The in silico modeling approaches detailed in this guide provide a powerful framework for investigating the molecular interactions of this compound. By combining techniques such as molecular docking, pharmacophore modeling, and QSAR, researchers can gain significant insights into its mechanism of action, identify potential biological targets, and guide the development of novel therapeutic agents. Future work should focus on obtaining experimental data for this compound to validate these in silico predictions and to further refine the computational models. The integration of computational predictions with experimental validation is key to accelerating the journey from a promising molecule to a clinically effective drug.[5]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Modeling | Coriolis Pharma [coriolis-pharma.com]
- 6. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 11. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
The Ascendant Trajectory of 2,4-Disubstituted Quinoline Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among its varied substitution patterns, the 2,4-disubstituted motif has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 2,4-disubstituted quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Synthetic Strategies: Crafting the Quinoline Core
The construction of the 2,4-disubstituted quinoline framework is primarily achieved through well-established cyclization reactions. The Friedländer annulation and its variations stand out as the most common and versatile methods.
Experimental Protocol: Friedländer Annulation for 2,4-Disubstituted Quinoline Synthesis
This protocol describes a general procedure for the synthesis of 2,4-disubstituted quinolines via the acid-catalyzed condensation of a 2-aminoaryl ketone with a β-dicarbonyl compound.
Materials:
-
2-aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the 2-aminoaryl ketone in ethanol in a round-bottom flask, add the β-dicarbonyl compound.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure 2,4-disubstituted quinoline derivative.
Anticancer Activity: A Multi-pronged Attack on Malignancy
2,4-Disubstituted quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Quantitative Data: Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1a | N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide | A549 (Lung) | 5.2 | [1] |
| MCF-7 (Breast) | 3.8 | [1] | ||
| 1b | N-(4-fluorophenyl)-2-phenylquinoline-4-carboxamide | A549 (Lung) | 4.5 | [1] |
| MCF-7 (Breast) | 2.9 | [1] | ||
| 2a | 2-(4-chlorophenyl)-4-phenylquinoline | PC-3 (Prostate) | 7.8 | [2] |
| H460 (Lung) | 9.2 | [2] | ||
| 2b | 2-(4-methoxyphenyl)-4-phenylquinoline | MDA-MB-231 (Breast) | 6.5 | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many 2,4-disubstituted quinolines exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of a cascade of caspases.
Furthermore, these compounds can induce cell cycle arrest, often at the G2/M checkpoint, preventing cancer cells from progressing through mitosis. This is typically achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2,4-Disubstituted quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2,4-disubstituted quinoline derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Combating Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. 2,4-Disubstituted quinoline derivatives have shown promising activity against a range of clinically relevant pathogens.
Quantitative Data: Antimicrobial Activity of 2,4-Disubstituted Quinoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | 2-Phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide | S. aureus | 12.5 | A. niger | 25 | [1] |
| E. coli | 25 | C. albicans | 50 | [1] | ||
| 3b | N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide | B. subtilis | 6.25 | A. niger | 12.5 | [1] |
| K. pneumoniae | 12.5 | C. albicans | 25 | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
2,4-Disubstituted quinoline derivatives (dissolved in a suitable solvent)
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the 2,4-disubstituted quinoline derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
2,4-Disubstituted quinoline derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their accessible synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable chemical scaffold. Future efforts should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing lead compounds into preclinical and clinical development.
References
Methodological & Application
Step-by-step synthesis of 2-Butyl-4-chloroquinoline from precursors
Application Notes: Synthesis of 2-Butyl-4-chloroquinoline
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds.[1] Its utility is primarily centered on its role as a precursor for developing novel therapeutic agents, leveraging the reactivity of the chlorine atom at the 4-position for nucleophilic substitution reactions.[2][3]
Key Applications
-
Pharmaceutical Intermediates: The quinoline scaffold is a core component of many drugs, most notably antimalarials like chloroquine.[4][5] this compound provides a lipophilic butyl group at the 2-position, which can be used to modulate the pharmacokinetic properties of target molecules.
-
Drug Discovery: It is employed in the development of new therapeutic agents, where the quinoline core can be further functionalized to create libraries of compounds for screening against various biological targets.[1]
-
Heterocyclic Chemistry: As a reactive intermediate, it is a valuable tool for synthetic chemists exploring the construction of fused heterocyclic systems and other complex molecular architectures.
The following protocols describe a common two-step synthetic route to this compound from commercially available precursors.
Experimental Protocols
The synthesis of this compound is typically achieved in two sequential steps:
-
Step 1: Conrad-Limpach Cyclization to form the intermediate, 2-Butyl-4-hydroxyquinoline.
-
Step 2: Chlorination of the hydroxyl group to yield the final product.
Protocol 1: Synthesis of 2-Butyl-4-hydroxyquinoline
This protocol is based on the Conrad-Limpach synthesis of 4-hydroxyquinolines (also known as quinolin-4-ones), which involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.[6]
Reaction Scheme:
Aniline + Ethyl 3-oxoheptanoate → 2-Butyl-4-hydroxyquinoline
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Aniline | C₆H₇N | 93.13 | 1.0 |
| Ethyl 3-oxoheptanoate | C₉H₁₆O₃ | 172.22 | 1.0 |
| Dowtherm A (or Mineral Oil) | Eutectic mixture of diphenyl ether and biphenyl | - | Solvent |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For workup |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For workup |
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and ethyl 3-oxoheptanoate (1.0 eq) in a minimal amount of ethanol. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Heat the mixture to reflux to form the intermediate enamine, ethyl 3-anilino-2-heptenoate, removing the water byproduct via the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the condensation is complete, remove the ethanol under reduced pressure.
-
Cyclization: Add a high-boiling point solvent such as Dowtherm A or mineral oil to the flask containing the crude enamine.
-
Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring. The cyclization reaction will occur, leading to the formation of 2-Butyl-4-hydroxyquinoline and the elimination of ethanol.[5]
-
Maintain the temperature until TLC analysis indicates the completion of the cyclization.
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. The solid product may precipitate.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product fully and filter the solid.
-
Wash the crude product with the hydrocarbon solvent to remove the high-boiling point solvent.
-
The crude 2-Butyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction. For the latter, dissolve the crude product in aqueous NaOH, wash with an organic solvent like ether to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with HCl.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2][4][5]
Reaction Scheme:
2-Butyl-4-hydroxyquinoline + POCl₃ → this compound
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Butyl-4-hydroxyquinoline | C₁₃H₁₅NO | 201.26 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Excess (3-5 eq.) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a fume hood, add 2-Butyl-4-hydroxyquinoline (1.0 eq) to a round-bottom flask. Carefully add an excess of phosphorus oxychloride (POCl₃, 3-5 eq), which will act as both the reagent and the solvent. Alternatively, the reaction can be run in a solvent like toluene.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitor the reaction progress using TLC until all the starting material has been consumed.
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a beaker. This is a highly exothermic reaction and should be done with caution in a well-ventilated fume hood.
-
Once the quenching is complete, neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Method for Purity Analysis of 2-Butyl-4-chloroquinoline
Introduction
2-Butyl-4-chloroquinoline is a substituted quinoline derivative. Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities, making them important intermediates in drug discovery and development.[1] Ensuring the purity of such compounds is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The bulky butyl group and the chloro-substitution influence the hydrophobicity of the molecule, allowing for good retention and separation on a C18 column.[2] Detection is performed using an ultraviolet (UV) detector at a wavelength where the quinoline chromophore exhibits significant absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[3]
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).[1] High-purity water (e.g., Milli-Q).[1]
-
Reagents: HPLC grade formic acid or ammonium formate for mobile phase modification.[4]
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: this compound to be analyzed.
-
Filters: 0.45 µm syringe filters for sample preparation.[1]
2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions can be used as a starting point and may require optimization for specific instrumentation and impurity profiles.[1]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[5] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or a wavelength determined by the UV spectrum of this compound)[6] |
| Injection Volume | 10 µL[1] |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
-
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform the system suitability injections.
-
Inject the sample solution in duplicate.
-
After the analysis, process the chromatograms using appropriate software. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity analysis can be summarized in a table as shown below.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 5.8 | 1500 | 0.15 |
| This compound | 12.5 | 995000 | 99.50 |
| Impurity 2 | 14.2 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Method Validation
For routine use, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
References
Application Notes and Protocols for Antimalarial Activity Assay of 2-Butyl-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-based compounds have long been a cornerstone in the fight against malaria, with chloroquine being a prominent historical example. The continued evolution of drug-resistant Plasmodium strains necessitates the exploration of novel quinoline derivatives. 2-Butyl-4-chloroquinoline is a synthetic compound belonging to this class, and this document provides a detailed protocol for assessing its antimalarial efficacy and cytotoxic profile. The methodologies outlined herein are based on established and widely accepted assays in the field of antimalarial drug discovery.
Data Presentation: Antimalarial Activity of 2-Alkyl-4-Aminoquinoline Analogs
| Compound/Analog | P. falciparum Strain | In Vitro IC50 (nM) | In Vivo Model | In Vivo ED50 (mg/kg) | Mammalian Cell Line | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Chloroquine | 3D7 (CQ-S) | 10.7 | P. berghei | <1.1 (oral) | Mammalian cells | >100 | >9345 | [1] |
| Chloroquine | W2 (CQ-R) | 87.2 | P. berghei | - | Mammalian cells | >100 | >1147 | [1] |
| TDR 58845 | W2 (CQ-R) | 5.52 - 89.8 | P. berghei | 40 (cured) | - | - | - | [2][3] |
| TDR 58846 | W2 (CQ-R) | 5.52 - 89.8 | P. berghei | 40 (cured) | - | - | - | [2][3] |
| Compound 3d (a 4-aminoquinoline derivative) | 3D7 (CQ-S) | - | P. berghei ANKA | >5 (oral, 47% reduction) | - | Acceptable | - | [4] |
| Bisquinoline Analog | D6 (CQ-S) | 7.5 | P. berghei | <1.1 (oral) | Mammalian cells | >10 | >1333 | [1] |
| Bisquinoline Analog | W2 (CQ-R) | 19.2 | P. berghei | - | Mammalian cells | >10 | >521 | [1] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC50) of the test compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
96-well black microplates
-
This compound (test compound)
-
Chloroquine (reference drug)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Prepare serial dilutions of this compound and chloroquine in RPMI 1640 medium.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with only erythrocytes as a background control.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (2% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of SYBR Green I in lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free control. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
This assay, also known as Peters' test, evaluates the in vivo efficacy of the test compound in a rodent malaria model.[5]
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (6-8 weeks old)
-
This compound (test compound)
-
Chloroquine (reference drug)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.
-
Drug Administration: Two hours post-infection, administer the first dose of the test compound or chloroquine orally or subcutaneously. Continue treatment once daily for four consecutive days (Days 0 to 3). A control group should receive only the vehicle.
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by counting at least 1000 red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group. The percentage of parasite growth inhibition is calculated using the following formula: % Inhibition = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
ED50 Determination: To determine the 50% effective dose (ED50), test the compound at various doses and calculate the dose that causes a 50% reduction in parasitemia compared to the control group.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the test compound on a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero or HeLa cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well clear microplates
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of the test compound and doxorubicin to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration.
Mandatory Visualizations
Caption: Workflow for the antimalarial activity and cytotoxicity assessment of this compound.
Caption: Proposed mechanism of action for this compound, inhibiting hemozoin formation.
References
- 1. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 2-Butyl-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antibacterial agents. The functionalization of the quinoline ring, particularly at the 4-position, is a key strategy in the development of novel drug candidates. 2-Butyl-4-chloroquinoline is a valuable precursor for the synthesis of 4-substituted quinoline derivatives, primarily through nucleophilic aromatic substitution (SNAr) reactions. The presence of the chlorine atom at the C4 position makes it an excellent electrophilic site for the introduction of various nucleophiles, most notably amines, to generate a diverse library of 4-aminoquinoline compounds.
These 4-aminoquinoline derivatives are of significant interest, especially in the field of antimalarial drug discovery, as they can interfere with the detoxification of heme in the malaria parasite. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of 4-aminoquinoline-based drug candidates.
Core Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in drug synthesis involves the nucleophilic aromatic substitution of the C4-chloro group with a suitable amine. This reaction is facilitated by the electron-withdrawing effect of the quinoline nitrogen atom, which activates the C4 position towards nucleophilic attack.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-Butyl-quinolin-4-amines
This protocol describes a general method for the synthesis of a library of N-substituted 2-butyl-quinolin-4-amines via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine, piperazine)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol)
-
Base (optional, e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired primary or secondary amine (1.2-2.0 eq). If the amine salt is used, or to scavenge the HCl byproduct, add a base such as potassium carbonate or triethylamine (1.5-2.5 eq).
-
Heat the reaction mixture to a temperature between 80-130 °C. The optimal temperature and reaction time (typically 6-24 hours) should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent like dichloromethane or ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-butyl-quinolin-4-amine.
Data Presentation: Representative Yields for SNAr Reactions
| Entry | Amine Nucleophile | Product | Typical Yield (%) |
| 1 | Butylamine | N-butyl-2-butyl-quinolin-4-amine | 75-85 |
| 2 | N,N-Dimethylethane-1,2-diamine | N'-(2-butyl-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | 80-90 |
| 3 | Piperazine | 2-butyl-4-(piperazin-1-yl)quinoline | 70-80 |
Note: Yields are indicative and can vary based on the specific reaction conditions and the nature of the amine.
Mandatory Visualizations
Synthetic Pathway from this compound
The following diagram illustrates the general synthetic pathway for the preparation of 4-aminoquinoline derivatives from this compound.
Caption: General synthetic scheme for 4-aminoquinoline synthesis.
Experimental Workflow for Synthesis and Purification
The diagram below outlines the typical laboratory workflow for the synthesis and purification of N-substituted 2-butyl-quinolin-4-amines.
Caption: Laboratory workflow for synthesis and purification.
Application in Antimalarial Drug Discovery
The 4-aminoquinoline core is the key pharmacophore in several antimalarial drugs, including chloroquine. The mechanism of action is believed to involve the accumulation of the drug in the acidic food vacuole of the parasite. In this environment, the quinoline nitrogen becomes protonated, trapping the drug. The drug then binds to heme, a toxic byproduct of hemoglobin digestion by the parasite, and prevents its polymerization into non-toxic hemozoin. The accumulation of toxic heme-drug complexes leads to parasite death.
Signaling Pathway Context: Inhibition of Heme Detoxification
The following diagram illustrates the logical relationship in the proposed mechanism of action for 4-aminoquinoline antimalarial drugs.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide array of 4-aminoquinoline derivatives with significant potential in drug discovery. The straightforward and efficient nucleophilic aromatic substitution chemistry allows for the facile introduction of diverse amine-containing side chains, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this important building block in the development of novel therapeutic agents.
Application Notes and Protocols for the NMR Spectroscopic Characterization of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules, including the vast and medicinally significant class of quinoline derivatives. Quinolines, composed of a benzene ring fused to a pyridine ring, are "privileged" scaffolds in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] A thorough understanding of their structure through NMR is crucial for synthesis confirmation, purity assessment, and studying structure-activity relationships.
This document provides a detailed protocol for the characterization of quinoline derivatives using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. It includes procedures for sample preparation, data acquisition, and interpretation, along with tabulated quantitative data for reference.
Key Experimental Protocols
A general workflow for the NMR characterization of quinoline derivatives involves sample preparation, data acquisition, and data processing and analysis.
Protocol 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4] The exact amount can be adjusted based on the compound's molecular weight and solubility. For quantitative NMR (qNMR), precise weighing of both the analyte and an internal standard is required.[5]
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[3][6] Common solvents for quinoline derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3] Ensure the sample is completely dissolved; vortexing or gentle heating in a separate vial before transferring to the NMR tube can aid dissolution.[4][7]
-
Internal Standard: For precise chemical shift referencing and quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[3][8] Alternatively, the residual solvent signal can be used as a secondary reference.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent issues with magnetic field homogeneity.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized for the specific instrument and sample.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[3]
-
-
¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.[3]
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. For qNMR, a longer relaxation delay (5 times the longest T1) is crucial for accurate integration.
-
Number of Scans: 8-16 scans for samples of 5-10 mg. More scans may be needed for dilute samples to achieve an adequate signal-to-noise ratio.[3]
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[3]
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR.[3]
-
-
2D NMR Spectra Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and connecting different spin systems.[9]
-
Standard pulse programs and parameters provided by the spectrometer software are generally a good starting point and can be optimized as needed.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum through Fourier transformation.[3]
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of different protons in the molecule.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks. Use the chemical shifts, coupling patterns (singlet, doublet, triplet, etc.), and integration values from the 1D spectra, along with the correlation data from the 2D spectra, to unambiguously assign all proton and carbon signals to the molecular structure. The analysis of quinoline derivatives' spectra can be complex due to signal overlap in the aromatic region (typically 7.0-9.0 ppm) and complex coupling patterns, including long-range couplings.[8][10]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for quinoline and a representative substituted derivative, 2-chloroquinoline, in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Quinoline and 2-Chloroquinoline in CDCl₃. [3]
| Proton | Quinoline (δ, ppm) | 2-Chloroquinoline (δ, ppm) | Multiplicity |
| H-2 | 8.89 | - | dd |
| H-3 | 7.41 | 7.35 | dd / d |
| H-4 | 8.12 | 8.03 | dd / d |
| H-5 | 7.75 | 7.80 | d |
| H-6 | 7.52 | 7.60 | ddd |
| H-7 | 7.65 | 7.75 | ddd |
| H-8 | 8.08 | 8.15 | d |
dd = doublet of doublets, d = doublet, ddd = doublet of doublet of doublets
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Quinolines.
| Carbon | Quinoline (in CDCl₃) | 2-Methylquinoline (in CDCl₃) |
| C-2 | 150.2 | 158.5 |
| C-3 | 121.0 | 121.7 |
| C-4 | 136.0 | 135.9 |
| C-4a | 128.2 | 127.9 |
| C-5 | 127.6 | 127.3 |
| C-6 | 126.4 | 125.4 |
| C-7 | 129.3 | 128.9 |
| C-8 | 129.4 | 128.2 |
| C-8a | 148.3 | 147.8 |
| CH₃ | - | 25.0 |
Data compiled from publicly available spectral databases.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the NMR characterization of quinoline derivatives.
Caption: General workflow for NMR characterization of quinoline derivatives.
The logical relationship between different NMR experiments for structural elucidation is outlined below.
Caption: Logical relationships of NMR experiments for structure elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. organomation.com [organomation.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. magritek.com [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-Butyl-4-chloroquinoline Against Cancer Cell Lines
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The chloroquinoline scaffold, in particular, is a key pharmacophore in several clinically used drugs. The introduction of various substituents onto the quinoline ring can modulate the cytotoxic and mechanistic profile of these compounds. This document outlines the potential cytotoxic effects of 2-Butyl-4-chloroquinoline, a hypothetical compound based on related structures, and provides detailed protocols for its evaluation against various cancer cell lines. The proposed mechanisms of action, such as the induction of apoptosis, are also discussed based on findings for similar molecules.
In Vitro Cytotoxicity of Chloroquinoline Derivatives
The cytotoxic potential of various chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for several chloroquinoline derivatives, providing a comparative reference for the potential efficacy of this compound.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | 7.35 - 8.73 | [1][2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | 8.22 | [1][2] |
| QTCA-1 (7-chloroquinoline-1,2,3-triazoyl carboxamide) | MDA-MB-231 | Not Specified | 19.91 - 20.60 | [3] |
| 6-Chloro-2-phenylquinolin-4-ol and derivatives | Various | MTT | Data not specified | [4] |
| 2-Arylquinoline derivatives | HeLa, PC3 | Not Specified | 8.3 - 34.34 | [5] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using PI).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or test compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including the IC50 value determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) to determine the extent of apoptosis induced by the compound.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway for this compound.
Mechanism of Action Insights
Based on studies of related chloroquinoline compounds, this compound may exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][6] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6]
-
Cell Cycle Arrest: Some quinoline compounds can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[6][7][8]
-
Inhibition of Topoisomerases: Quinolones are a known class of topoisomerase inhibitors, which interfere with DNA replication and repair, leading to cell death.[9]
-
Autophagy Modulation: Chloroquine and its analogues are well-known inhibitors of autophagy, a cellular recycling process that can promote cancer cell survival under stress.[10] By blocking autophagy, these compounds can enhance the efficacy of other anticancer therapies.
Further mechanistic studies, such as Western blotting for apoptosis-related proteins, cell cycle analysis by flow cytometry, and autophagy flux assays, would be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 10. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Antimicrobial Agents from Chloroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from chloroquinoline analogs. This document covers synthetic strategies, antimicrobial evaluation techniques, and potential mechanisms of action, supported by quantitative data and visual workflows.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents, including the renowned antimalarial drug, chloroquine.[1][2] The emergence of drug-resistant microbial strains necessitates the exploration of new chemical entities with potent antimicrobial activity.[3] Chloroquinoline analogs have demonstrated significant potential as a versatile platform for the development of novel antibacterial agents.[1][2][3] These compounds often exhibit broad-spectrum activity and can be chemically modified to enhance their efficacy and pharmacokinetic properties.[4] This document outlines key methodologies for the synthesis and evaluation of these promising compounds.
Data Presentation: Antimicrobial Activity of Chloroquinoline Analogs
The following tables summarize the in vitro antibacterial activity of various synthesized chloroquinoline analogs against common pathogenic bacteria. The data is presented as the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).
Table 1: Zone of Inhibition (mm) of Novel Chloroquinoline Analogs
| Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Streptococcus pyogenes | Reference |
| 5 | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - | [1][2] |
| 6 | - | 11.00 ± 0.04 | - | - | [1][2] |
| 7 | - | - | - | 11.00 ± 0.02 | [1][2] |
| 8 | - | 12.00 ± 0.00 | - | - | [1][2] |
| CS1 | 21.5 | 24.1 | 30.3 | - | [3] |
| CS6 | 7.2 | 8.2 | - | - | [3] |
| CS7 | - | - | 15.3 | - | [3] |
| CS8 | 15.6 | - | - | - | [3] |
| Amoxicillin (Std.) | 18 ± 0.00 | - | - | - | [1][2] |
'-' indicates data not reported.
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives (µg/mL)
| Compound ID | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| 11 | - | 6.25 | - | [5] |
| 63b | 100 | - | - | [5] |
| 63f | 100 | - | - | [5] |
| 63h | 100 | - | - | [5] |
| 63i | 100 | - | - | [5] |
| 63k | - | - | 100 | [5] |
| 63l | 100 | - | - | [5] |
| 7b | - | 2 | - | [6] |
| 7h | - | 20 | - | [6] |
| 93a-c | 2 | 2 | - | [5] |
'-' indicates data not reported.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of chloroquinoline analogs.
Protocol 1: General Synthesis of 2-Chloroquinoline-3-carbonitrile Analogs
This protocol is based on the Vilsmeier-Haack reaction and subsequent nucleophilic substitution.[1][2]
Materials:
-
3-Chloroaniline
-
Acetic anhydride
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Crushed ice
-
n-hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 3-chloroacetanilide: Reflux a mixture of 3-chloroaniline and acetic anhydride in acetic acid.
-
Vilsmeier-Haack Reaction: Treat the resulting 3-chloroacetanilide with a mixture of POCl₃ and DMF to yield 2,7-dichloroquinoline-3-carbaldehyde.
-
Synthesis of 2-Chloroquinoline-3-carbonitrile (12):
-
In a test tube, add 2-chloroquinoline-3-carbaldehyde (1 g, 5.2 mmol), sodium azide (0.68 g, 10.5 mmol), and phosphorus oxychloride (4 mL, 42.7 mmol).[2]
-
Stir the mixture for 30 minutes in a fume hood.
-
Heat the mixture in a water bath for 6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 60 mL of crushed ice water.
-
Collect the resulting yellow crystals by suction filtration.
-
-
Purification: Purify the final compounds by recrystallization.
-
Characterization: Confirm the structure of the synthesized compounds using spectral techniques such as IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Novel Chloroquine Analogs via Nucleophilic Substitution
This protocol describes the synthesis of chloroquine analogs by nucleophilic substitution at the 4-amino position.[3]
Materials:
-
Chloroquine
-
Appropriate sulfonamide derivatives
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve chloroquine in a suitable solvent such as DMF.
-
Add the desired sulfonamide derivative and a base like triethylamine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product using column chromatography to obtain the desired chloroquine analog.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.[3]
Protocol 3: Antibacterial Susceptibility Testing (Disc Diffusion Method)
This protocol is used to qualitatively assess the antibacterial activity of the synthesized compounds.[2][3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes)
-
Muller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Synthesized compounds (dissolved in a suitable solvent like DMSO at a concentration of 2 mg/ml)[3]
-
Negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly swab the bacterial suspension onto the surface of MHA plates.
-
Aseptically place sterile paper discs impregnated with the test compounds, positive control, and negative control onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters (mm).
-
Perform the experiment in triplicate to ensure reproducibility.[3]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds (prepared in serial dilutions)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the synthesized compounds in MHB in a 96-well plate.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a primary target for quinolone antibiotics.[7][8] Chloroquinoline analogs can inhibit this enzyme, leading to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by chloroquinoline analogs.
Experimental Workflow: Synthesis and Antimicrobial Screening
The following diagram illustrates the general workflow for the development and evaluation of novel chloroquinoline-based antimicrobial agents.
Caption: Workflow for developing chloroquinoline-based antimicrobial agents.
Logical Relationship: Biofilm Formation and Inhibition
Bacterial biofilms are a major cause of persistent infections and exhibit high resistance to conventional antibiotics.[9][10] Some quinoline-based compounds have been shown to disrupt biofilm formation.[9][11]
Caption: Inhibition of bacterial biofilm formation by chloroquinoline analogs.
References
- 1. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones [agris.fao.org]
- 9. Development of quinoline-based disruptors of biofilm formation against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application of 2-Butyl-4-chloroquinoline in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4-chloroquinoline is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 4-position, along with a butyl group at the 2-position, allows for diverse and targeted chemical modifications. This document provides detailed application notes and representative protocols for the use of this compound in key synthetic transformations, enabling the generation of novel molecules with potential therapeutic applications, especially in the development of antimalarial agents.[1]
The primary synthetic utility of this compound stems from the reactivity of the C4-chloro group, which can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at this position, leading to the synthesis of libraries of substituted quinolines for structure-activity relationship (SAR) studies.
Key Synthetic Applications
The main applications of this compound in organic synthesis can be categorized into two principal types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
These reactions provide robust and versatile pathways to functionalize the quinoline scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloro group. This is a widely used method for the synthesis of 4-aminoquinolines, a class of compounds renowned for their antimalarial properties.
Caption: General workflow for SNAr reactions of this compound.
Application Note:
Nucleophilic aromatic substitution with amines is a cornerstone for the synthesis of 4-aminoquinoline derivatives. The reaction can be performed with a wide range of primary and secondary amines to introduce diverse side chains, which is crucial for tuning the biological activity and pharmacokinetic properties of the resulting molecules. The reaction conditions can be modulated, from conventional heating to microwave irradiation, to optimize reaction times and yields.
Representative Experimental Protocol: Synthesis of a 4-Alkylamino-2-butylquinoline
This protocol is adapted from general procedures for the amination of 4-chloroquinolines and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat)
-
Base (optional, e.g., K₂CO₃, Et₃N)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 5.0 eq). The use of excess amine can also serve as the solvent.
-
If a solvent is used, add it to the flask (e.g., ethanol).
-
If required, add a base (e.g., K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was run neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-butylquinoline derivative.
| Reactant (Amine) | Conditions | Product | Yield (%) | Reference |
| Butylamine | Neat, 120-130 °C, 6h | N-butyl-7-chloroquinolin-4-amine | 88 | [2] |
| Ethane-1,2-diamine | Neat, 130 °C, 7h | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | - | [2] |
| N,N-dimethylethane-1,2-diamine | Neat, 130 °C, 7h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | - | [2] |
Note: The yields in the table are for analogous reactions with 7-substituted-4-chloroquinolines and serve as a reference.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.
Caption: Key Pd-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is instrumental in synthesizing biaryl quinoline derivatives, which are of interest in materials science and as scaffolds for medicinal chemistry. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Representative Experimental Protocol: Synthesis of a 2-Butyl-4-arylquinoline
This protocol is adapted from general procedures for the Suzuki coupling of 4-chloroquinolines and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-Butyl-4-arylquinoline.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent | [3] |
| 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent | [3] |
| 4-Fluorophenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent | [3] |
Note: The yields are qualitative as reported in a general procedure for analogous 2-alkynyl-4-chloroquinolines.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination offers an alternative to classical SNAr for the formation of C-N bonds.[4] This palladium-catalyzed reaction is particularly useful for coupling less reactive amines or for reactions that are sensitive to the high temperatures often required for SNAr. It provides access to a broad range of 4-aminoquinoline derivatives with excellent functional group tolerance.[5]
Representative Experimental Protocol: Synthesis of a 2-Butyl-4-(arylamino)quinoline
This protocol is a general guideline for Buchwald-Hartwig amination and may need optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the mixture (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-Butyl-4-aminoquinoline.
| Amine Type | Catalyst/Ligand System | Base | Typical Yields | Reference |
| Primary/Secondary Aliphatic | Pd(dba)₂ / DavePhos | NaOt-Bu | Good to High | [6] |
| Primary/Secondary Aryl | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Good to High | [6] |
Note: The table provides general conditions for Buchwald-Hartwig aminations on chloroquinolines.
Sonogashira Coupling
Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations (e.g., click chemistry, cyclizations) or as part of the final molecular scaffold in materials and pharmaceutical compounds.
Representative Experimental Protocol: Synthesis of a 2-Butyl-4-alkynylquinoline
This protocol is based on general Sonogashira coupling procedures and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) salt (0.05-0.10 eq) in the chosen solvent.
-
Add the terminal alkyne (1.2-1.5 eq) and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to afford the 2-Butyl-4-alkynylquinoline.
| Alkyne | Catalyst System | Base | Yield (%) | Reference |
| Phenylacetylene | Pd/C-CuI-PPh₃ | Et₃N | 88 | [3] |
| 1-Hexyne | Pd/C-CuI-PPh₃ | Et₃N | 85 | [3] |
Note: The yields are for analogous reactions on 2,4-dichloroquinoline, where the reaction occurs selectively at the 2-position first, followed by reaction at the 4-position. These serve as a reference for the expected reactivity.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of functionalized quinoline derivatives. Through well-established methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel compounds for evaluation in drug discovery programs and materials science. The protocols provided herein serve as a comprehensive guide for the synthetic manipulation of this important heterocyclic building block.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Quantitative Analysis of 2-Butyl-4-chloroquinoline in Reaction Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Butyl-4-chloroquinoline in reaction mixtures. The methodologies described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). These protocols are intended to serve as a comprehensive guide for researchers involved in the synthesis, process development, and quality control of this compound and related compounds.
Introduction
This compound is a substituted quinoline derivative, a class of compounds with significant interest in pharmaceutical and chemical research due to their diverse biological activities.[1] Accurate and precise quantification of this compound in reaction mixtures is crucial for monitoring reaction progress, determining yield, and identifying potential impurities. This document outlines validated methods for achieving reliable quantitative results.
The selection of the appropriate analytical technique depends on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[2][3] qNMR provides a primary method for quantification without the need for a specific reference standard of the analyte.[2]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] A reverse-phase HPLC (RP-HPLC) method with UV detection is recommended for the analysis of this compound.
Experimental Protocol: RP-HPLC-UV
This protocol provides a starting point for method development and can be optimized for specific reaction mixtures.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of quinoline derivatives.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer and an organic modifier is typically effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 222, 328, or 343 nm, similar to other chloroquinolines).[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
Proper sample preparation is critical to obtain accurate and reproducible results. The goal is to extract this compound from the reaction mixture and remove any interfering components.
-
Dilution: If the reaction mixture is a clear solution, a simple "dilute and shoot" approach may be sufficient.[5] Dilute a known volume of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Liquid-Liquid Extraction (LLE): For complex mixtures, LLE can be used to isolate the analyte.
-
Mix a sample of the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
The this compound will partition into the organic layer.
-
Separate the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase.[1]
-
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract.
-
Pass the diluted reaction mixture through an appropriate SPE cartridge that retains the analyte.
-
Wash the cartridge to remove impurities.
-
Elute the this compound with a small volume of a strong solvent.[1]
-
Quantitative Data Summary (Based on Analogous Chloroquinoline Compounds)
The following table summarizes typical performance characteristics for the HPLC analysis of chloroquinoline derivatives. These values can be used as a benchmark during method validation for this compound.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.6 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1][4] |
| Limit of Quantification (LOQ) | 0.2 - 4.1 µg/mL | The lowest concentration that can be determined with acceptable precision and accuracy.[1][4] |
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying this compound, especially at trace levels.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of components. A typical program might be: hold at 60 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Mass Spectrometer:
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract the reaction mixture with a volatile organic solvent such as hexane or ethyl acetate.
-
Derivatization (if necessary): While this compound is likely volatile enough for GC-MS, derivatization can sometimes improve peak shape and sensitivity. However, it is often not required for this class of compounds.
Quantitative Data Summary (Based on Analogous Compounds)
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[8] |
| Accuracy (% Recovery) | 90% - 110% | The closeness of the measured value to the true value.[8] |
| Precision (RSD%) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly.[8] |
| Limit of Detection (LOD) | 0.05 ppm (µg/g) | The lowest amount of analyte that can be detected but not necessarily quantified.[8] |
| Limit of Quantification (LOQ) | 0.08 ppm (µg/g) | The lowest concentration that can be determined with acceptable precision and accuracy.[8] |
Expected Mass Spectrum Fragments:
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions. For the related compound 2-butylquinoline, major peaks are observed at m/z 143, 156, and 144.[9] For 2-chloroquinoline, major peaks are at m/z 128, 163, and 165.[10]
Experimental Workflow for GC-MS Analysis
Caption: A typical experimental workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[2]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).[2]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[2][11]
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals being integrated.
-
Data Analysis:
The concentration of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Expected ¹H NMR Chemical Shifts:
The ¹H NMR spectrum of this compound will show characteristic signals for the butyl group and the quinoline ring protons. The aromatic protons of the quinoline ring are typically observed in the range of 7.0-9.0 ppm.[12][13] The protons of the butyl group will appear in the upfield region (approx. 0.9-3.0 ppm).
Logic Diagram for Method Selection
Caption: Logic diagram for selecting the appropriate analytical method.
Potential Impurities in Reaction Mixtures
Understanding the potential impurities is crucial for developing a selective analytical method. The synthesis of quinolines often involves reactions like the Skraup synthesis, Doebner-von Miller reaction, or Friedländer synthesis.[14][15] Depending on the synthetic route, potential impurities in the reaction mixture for this compound may include:
-
Starting materials: Unreacted precursors.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Isomers (e.g., 2-Butyl-x-chloroquinoline), over-alkylated or over-chlorinated products, and degradation products.[2]
-
Residual solvents: Solvents used in the synthesis and purification steps.[2]
Chromatographic methods should be developed to ensure sufficient resolution between the main peak of this compound and the peaks of any potential impurities.
Conclusion
The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, GC-MS, or qNMR. The choice of method will depend on the specific requirements of the analysis. HPLC offers versatility for a broad range of compounds, while GC-MS provides high sensitivity for volatile analytes. qNMR serves as an excellent primary method for accurate quantification without the need for a specific reference standard. The protocols and data presented in this document provide a solid foundation for developing and validating robust analytical methods for this compound, ensuring the quality and consistency of research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Butylquinoline | C13H15N | CID 459597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. benchchem.com [benchchem.com]
- 15. iipseries.org [iipseries.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-4-chloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-butyl-4-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to obtain this compound?
A1: A robust and widely applicable two-step synthesis is the most common approach. The first step is the Conrad-Limpach synthesis of 2-butyl-4-hydroxyquinoline from aniline and a suitable β-ketoester (ethyl 3-oxohexanoate). The subsequent step involves the chlorination of the resulting 4-hydroxyquinoline intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What is the underlying mechanism for the Conrad-Limpach synthesis of the 2-butyl-4-hydroxyquinoline intermediate?
A2: The reaction begins with the condensation of aniline with the keto group of ethyl 3-oxohexanoate to form a Schiff base. This intermediate then undergoes a thermally induced electrocyclic ring closure at high temperatures (around 250°C). Following the cyclization, the elimination of ethanol and subsequent tautomerization leads to the formation of the more stable 2-butyl-4-hydroxyquinoline.[1][2]
Q3: How does the chlorination of 2-butyl-4-hydroxyquinoline with phosphorus oxychloride proceed?
A3: The chlorination mechanism is thought to be analogous to a Vilsmeier-Haack type reaction. The hydroxyl group of the 2-butyl-4-hydroxyquinoline (in its quinolone tautomeric form) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion on the C4 position of the quinoline ring displaces the phosphate group, resulting in the formation of this compound.[1]
Troubleshooting Guides
Part 1: Conrad-Limpach Synthesis of 2-Butyl-4-hydroxyquinoline
Problem: Low or no yield of the desired 2-butyl-4-hydroxyquinoline.
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | The thermal cyclization requires high temperatures, typically around 250°C. Ensure your reaction setup can achieve and maintain this temperature. Using a high-boiling point inert solvent like Dowtherm A or diphenyl ether can significantly improve the yield compared to solvent-free conditions.[2][3] |
| Formation of the Knorr Product (4-butyl-2-hydroxyquinoline) | The reaction of aniline with the β-ketoester can occur at either the keto or the ester group. To favor the Conrad-Limpach product (attack at the keto group), the initial condensation should be carried out at a lower temperature (e.g., room temperature) to form the kinetic product, the β-aminoacrylate, before heating to a high temperature for cyclization. Higher initial reaction temperatures can favor the thermodynamic Knorr product.[2] |
| Poor Quality of Reagents | Ensure that the aniline is freshly distilled and that the ethyl 3-oxohexanoate is of high purity. Impurities can interfere with the reaction. |
| Suboptimal Solvent Choice | The choice of solvent for the high-temperature cyclization is critical. Solvents with boiling points below 250°C may not provide sufficient energy for efficient cyclization. |
Part 2: Chlorination of 2-Butyl-4-hydroxyquinoline
Problem: Low or no yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The reaction often requires heating for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Presence of Moisture | Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture and will be quenched by water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Hydrolysis of Product During Workup | The 4-chloroquinoline product can be susceptible to hydrolysis back to the 4-hydroxyquinoline, especially in the presence of strong bases or prolonged exposure to water. It is advisable to evaporate the excess POCl₃ under reduced pressure before the aqueous workup. The workup should be performed with care, for instance, by pouring the reaction mixture onto crushed ice and then neutralizing with a weak base like sodium bicarbonate. |
| Formation of Dark-Colored Impurities | Overheating or prolonged reaction times can lead to the formation of polymeric or tar-like byproducts. Adhere to the recommended reaction temperature and time.[1] |
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinolines in Conrad-Limpach Synthesis*
| Solvent | Boiling Point (°C) | Representative Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 2-Nitrotoluene | 222 | 51 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
*Data is based on the synthesis of a 2-methyl-6-nitro-4-quinolone and is intended to be representative of the trend in solvent choice for the Conrad-Limpach reaction.[4]
Table 2: Comparison of Chlorinating Agents for the Synthesis of Chloroquinolines*
| Chlorinating Agent | Typical Solvent | Typical Temperature (°C) | Representative Yield (%) |
| Phosphorus oxychloride (POCl₃) | Neat or high-boiling solvent | 90-120 | 75-90 |
| Thionyl chloride (SOCl₂) | Dioxane or neat, with catalytic DMF | Reflux | 70-85 |
*Yields are generalized from various chloroquinoline syntheses and can be highly dependent on the specific substrate and reaction conditions.[1][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-4-hydroxyquinoline via Conrad-Limpach Reaction
-
Step A: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl 3-oxohexanoate (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Remove any volatile byproducts under reduced pressure. The resulting crude enamine is typically a viscous oil and can be used in the next step without further purification.
-
-
Step B: Thermal Cyclization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add a high-boiling point solvent such as Dowtherm A.
-
Heat the solvent to 250°C.
-
Slowly add the crude enamine from Step A to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 30-60 minutes. Ethanol will distill off as the reaction progresses.
-
Monitor the completion of the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the residual high-boiling solvent.
-
The crude 2-butyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Protocol 2: Chlorination of 2-Butyl-4-hydroxyquinoline
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 2-butyl-4-hydroxyquinoline (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5-10 eq). The reaction can be run neat or in a high-boiling inert solvent.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure appropriate safety measures are in place for handling POCl₃ vapors).
-
Carefully pour the cooled, concentrated reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the Conrad-Limpach synthesis.
Caption: Mechanism for the chlorination of 2-butyl-4-quinolone.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Purification of Crude 2-Butyl-4-chloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Butyl-4-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, common impurities can be inferred from the likely synthesis pathways (e.g., Conrad-Limpach cyclization followed by chlorination). These may include:
-
Unreacted starting materials: Such as aniline and ethyl 3-oxohexanoate.
-
Isomeric byproducts: Formation of the thermodynamically favored 2-quinolone isomer can occur at high temperatures during the cyclization step.
-
Hydrolysis products: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of 2-Butyl-4-hydroxyquinoline.
-
Polymeric materials and tar: These are common byproducts in quinoline syntheses, especially under harsh acidic or high-temperature conditions.[1]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and residual solvents. For structural confirmation and quantification without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool.
Q3: What are the key safety precautions to consider when handling this compound and the solvents used in its purification?
A3: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Purification processes should be carried out in a well-ventilated fume hood. Many of the organic solvents used for recrystallization and chromatography are flammable and may be toxic; therefore, consult the Safety Data Sheet (SDS) for each solvent and handle them with care, avoiding ignition sources and ensuring proper waste disposal.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization. | The solubility of the compound in the chosen solvent is too high, even at low temperatures. The cooling rate is too rapid. | - Try a different solvent or a solvent mixture. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.[2][3] - For two-solvent recrystallization, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[4] - Ensure a slow cooling rate to allow for proper crystal lattice formation.[5] |
| No crystal formation upon cooling. | The solution is not saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals during vacuum filtration.[5] - For hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely. |
| Colored impurities remain in the crystals. | The colored impurity has similar solubility properties to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. The column ran dry. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. - Never let the solvent level drop below the top of the silica gel. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is highly polar and strongly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase. - If the compound is still retained, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Tailing of the product band. | The compound is interacting too strongly with the stationary phase. The sample is too concentrated. | - Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds, to reduce interactions with acidic silica gel. - Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, hexane, toluene, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the crude product at its boiling point but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[2][3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC analysis of the crude material. A good solvent system will provide a clear separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Purification
| Analytical Method | Crude Product Purity (%) | Purified Product Purity (Recrystallization) | Purified Product Purity (Column Chromatography) |
| HPLC-UV (254 nm) | 85.2 | 98.5 | 99.2 |
| GC-MS | 83.7 | 98.1 | 99.0 |
| qNMR | 86.1 | 98.8 | 99.5 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and purification efficiency.
Table 2: Common Solvents for Purification of this compound
| Purification Method | Solvent/Solvent System | Comments |
| Recrystallization | Isopropanol/Hexane | A good two-solvent system where isopropanol is the "good" solvent and hexane is the "poor" solvent. |
| Recrystallization | Acetonitrile | Can be a suitable single solvent for recrystallization. |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | A common mobile phase for separating moderately polar compounds on silica gel. |
| Column Chromatography | Dichloromethane/Methanol (Gradient) | A more polar mobile phase for separating compounds that are strongly retained on silica gel. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 2,4-Disubstituted Quinolines
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during key synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the selectivity?
A1: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors. The acid-catalyzed cyclization is the rate-determining step. To favor the formation of a specific isomer, consider the following:
-
Steric Hindrance: Increasing the steric bulk on one of the diketone's carbonyl groups can direct the cyclization to the less hindered side.[1]
-
Aniline Substituents: The electronic nature of substituents on the aniline ring affects the nucleophilicity of the ortho positions, thereby influencing the direction of cyclization. Methoxy-substituted anilines, for example, can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[2]
-
Catalyst Choice: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better regioselectivity.[2]
Q2: I am observing significant tar formation and low yields in my Doebner-von Miller reaction. What is the primary cause and how can it be mitigated?
A2: Tar formation is a frequent issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] To minimize this and improve your yield:
-
Slow Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline. This helps to control the exothermic nature of the reaction and reduces the concentration of the carbonyl compound available for polymerization.[3]
-
In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method). This keeps its concentration low throughout the reaction.[4]
-
Temperature Control: Maintain a controlled temperature to prevent excessive polymerization.[5]
-
Catalyst Optimization: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids can be used) are critical and may need to be optimized for your specific substrates.[4]
Q3: In my Friedländer synthesis, I'm getting significant self-condensation of the ketone starting material. How can I prevent this side reaction?
A3: Self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions. Here are some strategies to minimize it:
-
Use of an Imine Analog: Instead of the 2-aminoaryl ketone, use its imine analog. This can help to avoid the basic conditions that promote aldol condensation.[6]
-
Reaction Conditions: Carefully optimize the catalyst and reaction conditions. Acidic catalysts like p-toluenesulfonic acid or iodine can be effective and may reduce self-condensation compared to strong bases.[7] The reaction can also be performed under solvent-free conditions.[6]
-
Substrate Reactivity: If possible, use a more reactive carbonyl compound that will preferentially react with the 2-aminoaryl ketone before it can self-condense.
Troubleshooting Guides
Issue 1: Low Yield of 2,4-Disubstituted Quinoline in Combes Synthesis
This guide provides a step-by-step approach to troubleshooting low yields in the Combes synthesis.
Caption: Troubleshooting workflow for low yields in the Combes synthesis.
Issue 2: Formation of Polymeric Byproducts in Doebner-von Miller Reaction
This guide addresses the common problem of polymerization in the Doebner-von Miller synthesis.
Caption: Decision tree for mitigating polymer formation in the Doebner-von Miller reaction.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and formation of side products in the synthesis of 2,4-disubstituted quinolines.
Table 1: Effect of Reaction Conditions on Combes Synthesis of 2,4-Dimethylquinolines
| Aniline Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | H₂SO₄ | 100 | 2 | 85 | [5] |
| 4-Methylaniline | NKC-9 acidic resin | 120 | 5 | 92 | [5] |
| 4-Methoxyaniline | PPA | 130 | 3 | 88 | [2] |
| 4-Chloroaniline | H₂SO₄ | 110 | 4 | 75 | [2] |
Table 2: Influence of Substituents on Regioselectivity in Combes Synthesis with Trifluoromethyl-β-diketones
| Aniline Substituent | β-Diketone R Group | Major Regioisomer | Qualitative Observation | Reference |
| Methoxy | Bulkyl | 2-CF₃ | Increased formation of 2-CF₃ isomer with bulkier R groups. | [2] |
| Chloro | Methyl | 4-CF₃ | Favors the 4-CF₃ regioisomer. | [2] |
| Fluoro | Methyl | 4-CF₃ | Predominantly forms the 4-CF₃ regioisomer. | [2] |
Experimental Protocols
Protocol 1: Combes Synthesis of 2,4-Dimethylquinoline
This protocol describes the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Caption: Experimental workflow for the Combes synthesis of 2,4-dimethylquinoline.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.
-
Reaction: Heat the reaction mixture at 100-120°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol outlines the synthesis of 2-methylquinoline from aniline and crotonaldehyde (generated in situ from acetaldehyde).
Methodology:
-
Reactant Preparation: In a fume hood, prepare a solution of aniline hydrochloride by adding concentrated hydrochloric acid to aniline in a round-bottom flask, with cooling.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. This will generate crotonaldehyde in situ.[3]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as zinc chloride.
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up and Neutralization: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation: The 2-methylquinoline can be isolated by steam distillation from the neutralized mixture.[3]
-
Purification: The collected distillate is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the product, which can be further purified by distillation.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Chloroquinoline Derivatization
Welcome to the technical support center for the derivatization of chloroquinolines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with chloroquinoline derivatives?
A1: Researchers often face challenges related to the reactivity of the chloro-substituent, solubility of starting materials, and stability of the quinoline core. The chlorine at the 2- or 4-position is activated towards nucleophilic substitution, but palladium-catalyzed cross-coupling reactions can be sluggish compared to bromo- or iodo-quinolines.[1] Additionally, aldehydes on the quinoline scaffold can be prone to oxidation.[2] Proper storage under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark, and dry place is recommended to prevent degradation.[2]
Q2: How does the position of the chlorine atom on the quinoline ring affect its reactivity in cross-coupling reactions?
A2: The reactivity of haloquinolines in common cross-coupling reactions like Suzuki-Miyaura generally follows the order of C-X bond strength: I > Br > Cl.[1] Chloroquinolines are the least reactive starting materials. However, the electronic environment also plays a crucial role. A chlorine atom at the 2- or 4-position is more activated due to the electron-withdrawing effect of the ring nitrogen, making it more susceptible to both nucleophilic aromatic substitution and oxidative addition to a Palladium(0) catalyst.
Q3: What are the recommended storage and handling conditions for chloroquinoline starting materials?
A3: To prevent degradation, chloroquinolines, especially those with sensitive functional groups like aldehydes, should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark, and dry environment.[2] For long-term storage, refrigeration is advised. Before use, it is good practice to verify the purity by NMR or LC-MS.[2] Chloroquine itself is stable to heat in solutions with a pH of 4.0 to 6.5.[3]
Q4: I'm having trouble dissolving my chloroquinoline substrate. What solvents are recommended?
A4: Solubility can be a significant issue. For palladium-catalyzed cross-coupling reactions, common aprotic polar solvents include Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Toluene.[2] For other reaction types, the choice is highly dependent on the specific transformation. It is always recommended to perform a small-scale solubility test with your chosen reaction solvent before proceeding with the full-scale experiment.[2]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
This is a common problem that can stem from multiple factors.[1][2] A systematic approach is key to identifying the cause.
-
Q: My reaction isn't working. Could it be the catalyst?
-
A: Yes, the choice of palladium catalyst and ligand is critical, especially for less reactive chloroquinolines.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more advanced systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the difficult oxidative addition step with aryl chlorides.[1] Using a pre-catalyst can also be more efficient as it avoids the need for in-situ catalyst formation.[4]
-
-
Q: I'm using the right catalyst, but the yield is still low. What else could be wrong?
-
A: Several factors could be at play:
-
Base: The base is crucial for activating the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ may be necessary.[5] The base must be finely powdered and anhydrous for non-aqueous reactions.
-
Temperature: Chloroquinolines often require higher reaction temperatures (e.g., 80-120 °C) to drive the reaction to completion.[6] If your substrate is thermally sensitive, a lower temperature with a more active catalyst might be required.
-
Boronic Acid/Ester Quality: Boronic acids can degrade on storage or in the reaction mixture via protodeboronation.[1] Ensure your boronic acid is pure and dry. Using more stable boronic esters, such as pinacol esters, can significantly improve results.[1]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] It is essential to thoroughly degas the solvent and reaction mixture with an inert gas (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst.
-
-
Issue: Presence of Significant Side Products
-
Q: I'm seeing a significant amount of a biaryl product derived from my boronic acid. What is this and how can I stop it?
-
A: This is homocoupling of the boronic acid, a common side reaction often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[1] To mitigate this, ensure thorough degassing of your reaction mixture and use a pre-catalyst that rapidly generates the active Pd(0) species.[1]
-
-
Q: My chloroquinoline starting material is being converted back to quinoline (dehalogenation). How can I prevent this?
-
A: Dehalogenation occurs when the chloroquinoline is reduced instead of coupled. This can be influenced by the base, solvent, and temperature. Screening different bases (e.g., switching from a strong base to a milder one) and ensuring anhydrous conditions may help reduce this side reaction.[1]
-
Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Issue: Low Conversion or No Reaction
-
Q: My amination of a chloroquinoline is failing. What are the key parameters to check?
-
A: Similar to Suzuki coupling, Buchwald-Hartwig amination of chloroquinolines requires careful optimization.[7][8]
-
Catalyst/Ligand: This is the most critical factor. Highly active ligands such as biaryl phosphines (e.g., XPhos, BrettPhos) are often required to couple amines with unreactive aryl chlorides.
-
Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] The choice of base can be critical, and screening may be necessary.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The solvent must be able to dissolve the substrates and not interfere with the catalytic cycle.[6]
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[6]
-
-
Issue: Selectivity Problems with Multiple Halogens
-
Q: I have a substrate with both a bromine and a chlorine atom (e.g., 6-bromo-2-chloroquinoline). How can I selectively aminate at the bromine position?
-
A: You can achieve selectivity by carefully tuning the reaction conditions. The C-Br bond is more reactive than the C-Cl bond towards oxidative addition. By using a milder catalyst system and lower reaction temperatures, you can often favor amination at the aryl bromide position while leaving the heteroaryl chloride untouched.[7] This allows for sequential functionalization.
-
Data Presentation: Reaction Condition Optimization
Table 1: Example Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 5 |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Dioxane | 110 | 85 |
| 3 | Pd(dppf)Cl₂ (5%) | - | Cs₂CO₃ (2) | DMF | 120 | 78 |
| 4 | XPhos Pd G3 (2%) | - | K₂CO₃ (2) | t-AmylOH | 100 | 92 |
Table 2: Example Conditions for Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 |
| 2 | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.5) | Dioxane | 100 | 95 |
| 3 | RuPhos Pd G3 (2%) | - | LHMDS (1.5) | THF | 80 | 91 |
| 4 | Pd₂(dba)₃ (2%) | BrettPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) to the vial under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-120 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the chloroquinoline (1.0 equiv.) and the anhydrous solvent (e.g., dioxane).
-
Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 90-110 °C) for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Visualizations
Caption: General troubleshooting workflow for a failed derivatization reaction.
Caption: Decision tree for selecting a cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
Troubleshooting low bioactivity in 2-Butyl-4-chloroquinoline analogs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity with 2-Butyl-4-chloroquinoline analogs. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized this compound analog shows significantly lower bioactivity than expected. What are the potential reasons?
A1: Low bioactivity in novel analogs can stem from several factors related to both the compound's chemical properties and the experimental assay conditions. Here are the primary areas to investigate:
-
Structural and Physicochemical Properties:
-
Substituent Effects: The nature and position of substituents on the quinoline ring are critical for bioactivity. Electron-donating or withdrawing groups can significantly alter the molecule's interaction with its biological target. For instance, in some quinoline series, electron-withdrawing groups enhance antiplasmodial activity.
-
Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is crucial for cell permeability and target engagement. A high lipophilicity may lead to poor solubility and bioavailability, while a low lipophilicity might prevent the compound from crossing cell membranes. The relationship between lipophilicity and cytotoxic effects has been observed in various quinoline derivatives.[1]
-
Steric Hindrance: Bulky substituents can sterically hinder the compound from binding to its target protein.
-
-
Compound Purity and Stability:
-
Impurity: The presence of unreacted starting materials or byproducts from the synthesis can lead to inaccurate concentration determination and may interfere with the biological assay. Ensure the final compound is of high purity, confirmed by techniques like NMR and mass spectrometry.
-
Degradation: The compound may be unstable under the experimental conditions (e.g., in aqueous buffer, cell culture media, or upon exposure to light). It is advisable to assess the compound's stability under the assay conditions.[2]
-
-
Assay-Related Issues:
-
Compound Precipitation: Poor solubility of the analog in the aqueous assay buffer or cell culture medium is a common problem for hydrophobic molecules, leading to a lower effective concentration.[2]
-
Assay Interference: The compound might interfere with the assay itself. For example, in fluorescence-based assays, the intrinsic fluorescence of the quinoline ring system could overlap with the probe's spectra.[2]
-
Cell Line Specificity: The chosen cell line may not be sensitive to the compound's mechanism of action. Consider testing against a panel of different cell lines.
-
Q2: How can I troubleshoot low solubility of my this compound analog in my biological assay?
A2: Addressing solubility issues is a critical step in obtaining reliable bioactivity data. Here are some strategies:
-
Optimize Stock Solution: Prepare a lower concentration stock solution in a suitable solvent like DMSO. While a higher concentration is often desired to minimize the final solvent percentage, it can increase the likelihood of precipitation upon dilution.[2]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the buffer or media, ensuring vigorous mixing at each step.
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants or other solubilizing agents can be used, but their potential effects on the assay and cell viability must be carefully evaluated.
-
Sonication: Briefly sonicating the final diluted solution can help to break up small precipitates and improve dispersion.
Q3: My synthesis of a this compound analog resulted in a low yield. What are some common synthetic pitfalls?
A3: The synthesis of substituted quinolines can be challenging. Common issues in multi-step syntheses include:
-
Inefficient Cyclization: The key ring-forming step in many quinoline syntheses (e.g., Conrad-Limpach or Doebner-von Miller) can be sensitive to reaction conditions. Temperature control is crucial; for example, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the 4-hydroxyquinoline (kinetic product), while higher temperatures yield the 2-hydroxyquinoline (thermodynamic product).
-
Side Reactions: Polymerization of reactants, especially with α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis, is a common cause of low yields.[3][4] Using a biphasic reaction medium or slow addition of reactants can mitigate this.[3][4]
-
Tar Formation: Harsh acidic and oxidizing conditions, particularly in the Skraup synthesis, can lead to the formation of tar, making purification difficult.[3] The use of moderators like ferrous sulfate can help to control the exothermicity of the reaction.[3]
-
Chlorination Issues: The chlorination of the 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride (POCl₃) should be carried out under anhydrous conditions to prevent the formation of byproducts.
Comparative Bioactivity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of various substituted quinoline analogs against different human cancer cell lines. While specific data for a wide range of this compound analogs is limited in the public literature, this table provides a comparative context for the bioactivity of structurally related compounds. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Analog Description | Cell Line | IC₅₀ (µM) | Reference |
| 7-tert-butyl-substituted quinoline analog of CA-4 | MCF-7 (Breast) | 0.02 - 0.04 | [5] |
| 2-Arylquinoline Derivative (Compound 13 ) | HeLa (Cervical) | 8.3 | [1] |
| 2-Arylquinoline Derivative (Compound 12 ) | PC3 (Prostate) | 31.37 | [1] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | HCT116 (Colon) | 1.99 - 4.9 | [6] |
| 7-Chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [6] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | |
| Quinoline-based dihydrazone derivative (3c ) | MCF-7 (Breast) | 7.05 | [7] |
| 2-chloroquinoline derivative (17 ) | HeLa (Cervical) | 30.92 µg/mL | [8] |
| 2-chloroquinoline derivative (2 ) | A549 (Lung) | 44.34 µg/mL | [8] |
Experimental Protocols
Synthesis of 2-Butyl-4-hydroxyquinoline (Precursor to this compound)
This protocol is based on the Conrad-Limpach synthesis, a common method for preparing 4-hydroxyquinolines.
Materials:
-
Aniline
-
Ethyl 3-oxohexanoate
-
Polyphosphoric acid (PPA) or a high-boiling point solvent like Dowtherm A
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (1 equivalent) and ethyl 3-oxohexanoate (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. The progress can be monitored by TLC to observe the formation of the enamine intermediate.
-
Cyclization:
-
Method A (High-Temperature Solvent): Add the crude enamine intermediate to a flask containing a high-boiling point solvent such as Dowtherm A, preheated to approximately 250°C.[9] Maintain this temperature for 15-30 minutes. Ethanol will distill off as the cyclization proceeds.
-
Method B (Polyphosphoric Acid): Add the crude enamine intermediate to polyphosphoric acid (PPA) at 100-120°C. Stir the mixture for 1-2 hours until the cyclization is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
For Method A: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like hexane or petroleum ether to aid precipitation. Collect the solid by vacuum filtration and wash with the non-polar solvent.
-
For Method B: Carefully pour the hot PPA mixture into a beaker of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
-
Purification: Neutralize the aqueous suspension with a base (e.g., NaOH solution) and then re-acidify with HCl to precipitate the purified 2-butyl-4-hydroxyquinoline. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Chlorination of 2-Butyl-4-hydroxyquinoline to this compound
Materials:
-
2-Butyl-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2-butyl-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.
Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a no-treatment control.[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
Visualizations
Caption: Troubleshooting workflow for low bioactivity of novel analogs.
Caption: Experimental workflow for synthesis and bioactivity testing.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for quinoline analogs.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Butyl-4-chloroquinoline in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Butyl-4-chloroquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system. The addition of a butyl group further increases its lipophilicity, making it less soluble in aqueous solutions. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can hinder solvation by water molecules.[1]
Q2: What is the recommended initial solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of organic compounds.[1] It is crucial, however, to use the lowest effective concentration of DMSO in the final assay to minimize potential solvent-induced artifacts.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should ideally be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target effects.[1] It is essential to include a vehicle control (culture medium with the same final DMSO concentration) in all experiments to account for any solvent effects.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why does this happen and how can I prevent it?
A4: This phenomenon, often called "salting out," occurs because the compound is significantly less soluble in the aqueous buffer compared to the concentrated DMSO stock.[1] Even at a low final DMSO concentration, the localized concentration of the compound at the point of dilution can exceed its aqueous solubility limit, leading to precipitation. To prevent this, employ a serial dilution strategy and ensure rapid and thorough mixing upon addition to the aqueous buffer.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Causes:
-
High Superseturation: The local concentration of this compound exceeds its aqueous solubility limit during dilution.
-
Slow Mixing: Inadequate mixing allows for the formation of precipitate nuclei.
-
Buffer Composition: The pH or ionic strength of the buffer may not be optimal for solubility.
Solutions:
-
Optimize Dilution Protocol:
-
Perform serial dilutions in 100% DMSO first to lower the concentration incrementally.
-
Add the final DMSO stock solution to the aqueous buffer with rapid and continuous mixing (e.g., vortexing or vigorous pipetting).
-
-
Adjust Buffer pH: Since quinolines are weak bases, decreasing the pH of the buffer can increase the solubility of this compound.[1][2] The solubility of quinoline derivatives is pH-dependent.[2][3]
-
Use Co-solvents: While minimizing DMSO is ideal, in some cases, a slightly higher but still non-toxic final concentration may be necessary. Other co-solvents like ethanol can also be considered, but their compatibility with the specific assay must be validated.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.[1]
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
Possible Causes:
-
Undissolved Compound: The actual concentration of the compound in solution is lower than the nominal concentration due to partial precipitation.
-
Compound Adsorption: The hydrophobic compound may adsorb to plasticware (e.g., pipette tips, microplates).
Solutions:
-
Confirm Solubility: Visually inspect all solutions for any signs of precipitation. If possible, quantify the soluble concentration using techniques like HPLC.
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.
-
Include Serum or BSA: The presence of proteins like bovine serum albumin (BSA) or those in fetal bovine serum (FBS) can sometimes help to maintain the solubility of hydrophobic compounds.
Quantitative Data Summary
Table 1: General Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Remarks |
| Water | Very Low / Insoluble | The hydrophobic nature of the molecule limits aqueous solubility.[4] |
| Ethanol | Soluble | Can be used as a co-solvent.[5] |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions.[1][5] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 219.71 g/mol | - |
| LogP | ~4.5 | High lipophilicity, indicating low aqueous solubility. |
| pKa (basic) | ~4.0 - 5.0 | As a weak base, solubility increases in acidic conditions (pH < pKa).[1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 219.71 g/mol ). For 1 mL of 10 mM stock, weigh 2.197 mg.
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Co-grinding: Weigh the appropriate amounts of the compound and HP-β-CD and physically mix them in a mortar.
-
Dissolution: Add the solid mixture to the aqueous buffer with continuous stirring.
-
Equilibration: Allow the solution to stir for several hours (or overnight) at a controlled temperature to reach equilibrium.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate contains the solubilized complex.
Visualizations
Signaling Pathway
Quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][8][9][10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow
Caption: Decision tree for troubleshooting the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Avoiding impurities in the scale-up synthesis of 2-Butyl-4-chloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the scale-up synthesis of 2-Butyl-4-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Conrad-Limpach-Knorr Synthesis: Condensation of an aniline with ethyl 3-oxohexanoate to form the intermediate, 2-Butyl-4-hydroxyquinoline.[1][2]
-
Chlorination: Conversion of the 2-Butyl-4-hydroxyquinoline to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]
Q2: What are the critical process parameters to control during the synthesis of 2-Butyl-4-hydroxyquinoline (Step 1)?
A2: Temperature and reaction time are critical. The initial condensation to form the enamine intermediate is typically performed at a lower temperature, while the subsequent cyclization to the quinolone requires significantly higher temperatures, often in a high-boiling solvent.[1][5] The choice of solvent can also influence the reaction yield and impurity profile.[5]
Q3: What are the potential side reactions during the Conrad-Limpach-Knorr synthesis?
A3: A significant side reaction is the formation of the Knorr product, a 2-hydroxyquinoline isomer. This occurs when the aniline reacts with the ester group of the β-ketoester instead of the keto group. This pathway is favored at higher initial reaction temperatures.[1]
Q4: What precautions should be taken when using phosphorus oxychloride (POCl₃) for the chlorination step?
A4: Phosphorus oxychloride is a hazardous reagent that is highly reactive with water and corrosive.[4] The reaction should be carried out in a well-ventilated fume hood, under anhydrous conditions. The workup procedure requires careful quenching of excess POCl₃, typically by slowly adding the reaction mixture to ice water.[6]
Q5: How can I purify the final this compound product?
A5: Purification can be challenging due to the potential for various impurities. Common purification methods include:
-
Recrystallization: Effective for removing most solid impurities. A suitable solvent system (e.g., ethanol, ethyl acetate) needs to be identified.[4][7]
-
Column Chromatography: Useful for separating closely related impurities, but may be less practical for very large-scale synthesis.
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities during the workup.
Troubleshooting Guide
Problem 1: Low yield of 2-Butyl-4-hydroxyquinoline in the first step.
-
Potential Cause: Incomplete reaction or formation of side products. The reaction temperature for the cyclization might not have been high enough or the reaction time too short.[5]
-
Recommended Solution:
-
Ensure the cyclization is carried out at a sufficiently high temperature (typically >250°C) in a suitable high-boiling solvent like Dowtherm A or mineral oil.[5]
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Consider using a catalyst, such as an acid, to facilitate the reaction, though this can also influence the impurity profile.[1]
-
Problem 2: Presence of an isomeric impurity in the 2-Butyl-4-hydroxyquinoline intermediate.
-
Potential Cause: Formation of the 2-hydroxyquinoline isomer via the Knorr pathway. This is more likely if the initial condensation of the aniline and β-ketoester is performed at an elevated temperature.[1]
-
Recommended Solution:
-
Control the temperature of the initial condensation step, keeping it at a lower temperature to favor the formation of the desired enamine intermediate.
-
Purify the intermediate via recrystallization to remove the unwanted isomer before proceeding to the chlorination step.
-
Problem 3: Incomplete chlorination or formation of dark-colored byproducts in the second step.
-
Potential Cause: Insufficient amount of chlorinating agent, reaction temperature too low, or decomposition at high temperatures.[4] The presence of water can also deactivate the POCl₃.
-
Recommended Solution:
-
Use a slight excess of freshly distilled POCl₃ to ensure complete conversion.
-
Optimize the reaction temperature. While heating is required, excessive temperatures can lead to decomposition. Monitor the reaction by TLC.
-
Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
If a dark tar-like substance forms, it may be due to prolonged reaction times or excessive temperatures.[4]
-
Problem 4: Difficulty in removing residual phosphorus-containing byproducts after chlorination.
-
Potential Cause: Hydrolysis of excess POCl₃ forms phosphoric acid and other phosphorus byproducts which can be difficult to separate from the product.[4]
-
Recommended Solution:
-
During workup, after quenching the reaction mixture in ice water, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a slightly basic pH. This will help to precipitate the product while keeping the phosphorus salts in the aqueous phase.[7]
-
Thoroughly wash the organic extract with water and brine to remove any remaining water-soluble impurities.
-
Data Presentation
Table 1: Impact of Reaction Conditions on the Synthesis of 4-Hydroxyquinolines (General Conrad-Limpach Synthesis)
| Parameter | Condition | Observation | Impact on Yield and Purity | Reference |
| Cyclization Temperature | Low (<200°C) | Incomplete cyclization | Low yield of desired 4-hydroxyquinoline | [5] |
| High (>250°C) | Complete cyclization | Higher yield, but potential for thermal degradation | [5] | |
| Solvent | No Solvent | Moderate yields | Lower yields often observed | [1] |
| High-boiling inert solvent (e.g., Mineral Oil, Dowtherm A) | Improved heat transfer and reaction control | Significantly higher yields (up to 95%) | [1][5] | |
| Catalyst (Step 1) | Acid (e.g., HCl, H₂SO₄) | Catalyzes keto-enol tautomerization and cyclization | Can improve reaction rate but may also promote side reactions | [1] |
| Chlorinating Agent (Step 2) | POCl₃ | Effective chlorination | High yield, but requires careful handling and workup | [3][4] |
| SOCl₂ | Alternative chlorinating agent | May require different reaction conditions and can also be hazardous | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-4-hydroxyquinoline (via Conrad-Limpach-Knorr Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl 3-oxohexanoate (1.0 eq).
-
Initial Condensation: Stir the mixture at room temperature for 1-2 hours to form the enamine intermediate. Monitor the reaction by TLC.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to the reaction mixture. Heat the mixture to reflux (typically 250-260°C) and maintain for 2-4 hours. Monitor the disappearance of the intermediate by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Filter the solid product and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure 2-Butyl-4-hydroxyquinoline.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-Butyl-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq).
-
Chlorination: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted quinolines.
Troubleshooting Guide: Common Issues in Quinoline NMR Spectroscopy
This section addresses specific experimental challenges in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poorly Resolved or Overlapping Aromatic Multiplets | 1. Insufficient magnetic field strength.2. Strong coupling effects between protons.3. Sample concentration effects leading to peak shifting or broadening.[1] | 1. Use a higher field NMR spectrometer to increase signal dispersion.2. Employ 2D NMR techniques like COSY and TOCSY to delineate spin systems.[2][3]3. Acquire spectra at different concentrations to identify concentration-dependent shifts.[1]4. Consider using a different deuterated solvent (e.g., benzene-d₆) to induce aromatic solvent-induced shifts (ASIS) and potentially resolve signals. |
| Broadening of Signals, Especially for H2 and H8 | 1. Quadrupolar relaxation effects from the adjacent ¹⁴N nucleus.2. Intermediate rate of chemical exchange (e.g., protonation/deprotonation).3. Presence of paramagnetic impurities. | 1. Perform a ¹H-¹⁵N HSQC or HMBC experiment if the compound is ¹⁵N-labeled to observe sharp correlations.[4]2. Adjust the temperature of the NMR experiment; warming the sample can sharpen exchange-broadened peaks.3. Ensure the sample is free from paramagnetic metals by treating with a chelating agent or by re-purification. |
| Ambiguous Assignment of Substituents on the Carbocyclic Ring (C5-C8) | 1. Similar electronic environments of protons leading to close chemical shifts.2. Lack of clear through-bond coupling information from 1D ¹H NMR alone. | 1. Utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is crucial for connecting protons to quaternary carbons and identifying long-range correlations that establish the substitution pattern.[5][6]2. A Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiment can show through-space correlations between a substituent's protons and nearby quinoline ring protons, confirming its position. |
| Difficulty Distinguishing H5 from H8, or H6 from H7 | 1. Both H5 and H8 are ortho to ring junctions, and H6/H7 can have similar environments.2. The peri-effect deshields H8, but substituent effects can complicate this.[7] | 1. Look for the characteristic deshielding of H8 due to the nitrogen lone pair, which often places it downfield from H5, though this is not always definitive.[7]2. Rely on HMBC correlations. For example, H8 will show a ³J correlation to C4a, while H5 will show a ³J correlation to C8a. H5 may also show a long-range correlation to C4.3. NOESY data can be informative. For a substituent at position 4, a NOE may be observed to H5 but not to H8. |
| Inconsistent Chemical Shifts Between Different Samples of the Same Compound | 1. Variations in sample concentration, pH, or temperature.[8]2. Different deuterated solvents or solvent batches with varying residual water content. | 1. Standardize sample preparation: use the same concentration, solvent, and ensure temperature regulation in the spectrometer.[8]2. For pH-sensitive compounds, consider using a buffered NMR solvent system. |
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the H2, H3, and H4 protons on the heterocyclic ring of a substituted quinoline?
A1: The protons on the pyridine ring of the quinoline system (H2, H3, H4) have distinct chemical shifts and coupling patterns.
-
H2: Is significantly deshielded by the adjacent nitrogen atom and typically appears as the most downfield signal in the aromatic region (often >8.5 ppm). It usually appears as a doublet with a coupling constant of approximately 4-5 Hz (³J_H2-H3_).[7]
-
H4: Is also deshielded and appears as a doublet with a larger coupling constant of about 8-9 Hz (³J_H4-H3_).
-
H3: Appears as a doublet of doublets (dd), showing correlations to both H2 and H4.
A COSY (Correlation Spectroscopy) experiment is the most direct way to confirm these assignments. It will show a cross-peak between H2 and H3, and another between H3 and H4, confirming their connectivity.[2][3]
Q2: What are the typical ¹H and ¹³C chemical shift ranges for an unsubstituted quinoline core?
A2: Substituents will cause deviations from these values, but the following tables provide a general reference for the unsubstituted quinoline core in CDCl₃.[7][9]
Table 1: Typical ¹H NMR Chemical Shifts for Unsubstituted Quinoline
| Proton Position | Typical Chemical Shift (δ, ppm) | Common Multiplicity |
|---|---|---|
| H2 | 8.90 | dd |
| H3 | 7.40 | dd |
| H4 | 8.15 | dd |
| H5 | 7.75 | d |
| H6 | 7.50 | t |
| H7 | 7.65 | d |
| H8 | 8.10 | d |
Table 2: Typical ¹³C NMR Chemical Shifts for Unsubstituted Quinoline
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150.5 |
| C3 | 121.0 |
| C4 | 136.0 |
| C4a | 128.0 |
| C5 | 129.5 |
| C6 | 126.5 |
| C7 | 129.0 |
| C8 | 127.5 |
| C8a | 148.5 |
Q3: Which 2D NMR experiments are most essential for analyzing a novel substituted quinoline?
A3: For unambiguous structure elucidation, a combination of 2D NMR experiments is indispensable.[5][10]
-
COSY: Establishes ¹H-¹H coupling networks, vital for identifying adjacent protons within the same spin system (e.g., tracing the H2-H3-H4 and H5-H6-H7-H8 connectivities).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH_). This is the primary method for assigning carbon signals based on known proton assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different spin systems and identifies quaternary carbons.[6][11]
Q4: How do I interpret the coupling constants (J-values) in a quinoline spectrum?
A4: Coupling constants provide critical information about the connectivity and geometry of protons.[12][13]
Table 3: Typical Proton-Proton Coupling Constants in Quinolines
| Coupling Type | Description | Typical Range (Hz) |
|---|---|---|
| ³J_H2-H3_ | Vicinal coupling in the pyridine ring | 4.0 - 5.0 |
| ³J_H3-H4_ | Vicinal coupling in the pyridine ring | 8.0 - 9.0 |
| ³J_ortho_ | Vicinal coupling in the benzene ring (e.g., J_H5-H6_) | 7.0 - 9.0 |
| ⁴J_meta_ | Meta coupling (e.g., J_H5-H7_) | 1.0 - 3.0 |
| ⁵J_para_ | Para coupling (e.g., J_H5-H8_) | 0.5 - 1.0 |
These values are crucial for distinguishing between different substitution patterns. For example, a proton with only meta-coupling appearing as a narrow triplet or doublet of doublets suggests it has two meta-neighbors, constraining the possible substitution pattern.
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted quinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[9]
Protocol 2: 2D HMBC Acquisition for Structural Connectivity
-
Sample Preparation: A slightly more concentrated sample (15-25 mg) is recommended for optimal signal-to-noise in 2D experiments.
-
Spectrometer Setup: Lock and shim as for a 1D experiment. Obtain a standard ¹H spectrum to determine the spectral width.
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width (F2): Set based on the 1D ¹H spectrum.
-
¹³C Spectral Width (F1): ~200-220 ppm (centered around 100-110 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16, depending on concentration.
-
Long-Range Coupling Constant (J_XH_): Set to an average value, typically 8 Hz, to optimize for both ²J and ³J correlations.[11]
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase and baseline correct both dimensions.
Visualization of Workflows
The following diagrams illustrate logical workflows for interpreting quinoline NMR spectra.
Caption: Workflow for assigning proton spin systems.
Caption: Workflow for carbon assignment using 2D NMR.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Selectivity of 2-Butyl-4-chloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of 2-Butyl-4-chloroquinoline for a target protein.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound, but its primary protein target is unknown. How can we identify its molecular target(s)?
A1: Identifying the direct cellular target(s) of a small molecule is a critical first step. Two powerful, unbiased methods for target deconvolution in a native biological context are Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS).
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to covalently label the active sites of enzymes.[1][2] You would synthesize a derivative of this compound with a reactive "warhead" and a reporter tag (like biotin or an alkyne for click chemistry).[2] This probe is then incubated with cell lysates or live cells.[2] Proteins that are covalently labeled by the probe are considered potential targets and can be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding.[3] By treating cells with this compound and then heating them across a temperature gradient, you can identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound. These stabilized proteins are candidate targets. When coupled with mass spectrometry, this becomes a powerful tool for proteome-wide target discovery.
Q2: What is the general strategy for improving the selectivity of a compound like this compound for its target protein?
A2: Enhancing selectivity involves modifying the chemical structure of your lead compound to increase its affinity for the desired on-target protein while decreasing its affinity for off-target proteins. This is typically an iterative process involving:
-
Target and Off-Target Identification: First, you must know your on-target and key off-targets. Kinase profiling services are excellent for this if the target is a kinase.
-
Structural Biology: Obtain a crystal structure of your compound bound to its target and, if possible, to a key off-target. This provides invaluable information about the binding interactions.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize analogs of this compound and measure their activity against both the on-target and off-targets. Modifications can be made to the butyl group, the chloro-group, or other positions on the quinoline ring.
-
Computational Modeling: Use techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to understand how different chemical features contribute to binding and to predict the selectivity of new, virtual compounds before synthesis.[4][5]
Q3: We suspect our this compound compound is a kinase inhibitor. How can we determine its selectivity across the human kinome?
A3: The most direct way to assess kinase selectivity is through a kinase profiling service. Several commercial vendors offer panels that screen your compound against hundreds of human kinases at a fixed concentration (e.g., 1 µM) to identify potential hits.[6][7][8] The results are typically provided as percent inhibition relative to a control. Hits from this primary screen should then be followed up with IC50 determination to quantify the potency of inhibition for each interacting kinase. This will give you a clear picture of your compound's selectivity profile.
Q4: How can we rationally modify the structure of this compound to improve selectivity?
A4: Rational design to improve selectivity relies on understanding the structural differences between the binding sites of your on-target and off-target proteins. For quinoline-based inhibitors, specific modifications have been shown to impact selectivity:
-
Modifications at the 4-position: The chloro-group at this position is a key feature. Altering this to other halogens or different functional groups can significantly change the binding profile.
-
Modifications to the Butyl Group: The butyl chain at the 2-position occupies a hydrophobic pocket in many kinase targets. Varying its length, branching, or introducing cyclic structures can exploit differences in the size and shape of this pocket between kinases.
-
Substitution on the Quinoline Ring: Adding substituents to other positions on the quinoline core can introduce new interactions (e.g., hydrogen bonds) with the target protein that may not be possible with off-target proteins. For example, adding a group that can hydrogen bond with a specific residue in the target's active site, which is absent in an off-target, can dramatically increase selectivity.[9]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for the target protein | 1. Antibody has low affinity or is not working. 2. Target protein expression is too low in the chosen cell line. 3. Inefficient cell lysis. 4. Protein has aggregated before heating. | 1. Validate the primary antibody by Western blot with a positive control lysate. 2. Screen different cell lines for higher expression or use an overexpression system. 3. Optimize lysis conditions (e.g., freeze-thaw cycles, sonication). 4. Ensure samples are kept on ice and processed quickly before the heating step. |
| No thermal shift observed with compound treatment | 1. Compound does not engage the target in intact cells (poor permeability). 2. Compound binding does not significantly stabilize the protein. 3. Insufficient compound concentration or incubation time. | 1. Perform CETSA on cell lysates instead of intact cells to bypass the cell membrane.[10] 2. This is a possibility; some ligands do not induce a thermal shift. Confirm target engagement with an orthogonal method like SPR. 3. Perform a dose-response and time-course experiment to find optimal conditions. |
| High variability between replicates | 1. Inconsistent heating/cooling. 2. Uneven cell density. 3. Pipetting errors. | 1. Use a thermal cycler with a heated lid for precise and uniform temperature control.[11] Ensure rapid cooling to stop the denaturation process. 2. Ensure a single-cell suspension with uniform cell numbers in each aliquot. 3. Use calibrated pipettes and be consistent with technique. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | 1. Analyte (compound) is "sticky" and binds to the sensor chip surface. 2. Improperly blocked reference channel. | 1. Increase the salt concentration in the running buffer. Add a small amount of a non-ionic surfactant (e.g., 0.005% P20). 2. Ensure the reference flow cell is properly prepared and blocked to match the active channel.[12] |
| Sensorgram shows "bulk shift" artifacts | 1. Mismatch between the refractive index of the running buffer and the analyte solution. | 1. Ensure the analyte is dissolved in a buffer identical to the running buffer. If DMSO is used to dissolve the compound, ensure the final DMSO concentration is matched in the running buffer.[4] |
| Mass transport limitation | 1. The rate of analyte diffusion to the surface is slower than the binding rate. This is common for high-affinity interactions. | 1. Increase the flow rate. 2. Decrease the density of the immobilized ligand on the sensor chip.[4] 3. Use a mass transport corrected binding model for data fitting.[4] |
Activity-Based Protein Profiling (ABPP)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No labeling of target protein | 1. The probe is not reactive enough. 2. The target protein is not active under the assay conditions. 3. The probe does not have affinity for the target. | 1. Redesign the probe with a more reactive "warhead". 2. Ensure that co-factors or necessary conditions for enzyme activity are present in the buffer. 3. This indicates that the initial compound may not bind this protein. Re-evaluate preliminary data. |
| High background labeling | 1. The probe is too reactive and non-specific. 2. Probe concentration is too high. | 1. Redesign the probe to be less electrophilic. 2. Perform a probe concentration titration to find the optimal concentration with the best signal-to-noise ratio. |
| Difficulty identifying labeled proteins by MS | 1. Low abundance of the target protein. 2. Inefficient enrichment of biotin-labeled proteins. | 1. Increase the amount of starting material (lysate). 2. Optimize the streptavidin pull-down step (e.g., incubation time, washing stringency). Ensure complete denaturation and reduction/alkylation before tryptic digest. |
Experimental Protocols
Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a bio-orthogonal tag, such as an alkyne group, for subsequent click chemistry.
-
Proteome Labeling:
-
Culture cells of interest and harvest. Prepare a cell lysate in a suitable buffer (e.g., PBS).
-
Incubate the cell lysate (1 mg/mL) with the alkyne-tagged probe at various concentrations (e.g., 0.1 - 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Click Chemistry:
-
To the labeled lysate, add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins or perform an on-bead tryptic digest.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the primary target candidates.
-
Protocol 2: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Primary Screen:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology).[8]
-
Request a broad panel screen (e.g., >400 kinases) at a single concentration, typically 1 µM. The assay is usually a radiometric or fluorescence-based activity assay.
-
-
Data Analysis (Primary Screen):
-
Results are typically reported as "% Inhibition" relative to a DMSO control.
-
Identify "hits" – kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
-
-
IC50 Determination (Follow-up):
-
For each "hit" identified in the primary screen, perform a dose-response experiment to determine the IC50 value.
-
This involves a 10-point, 3-fold serial dilution of the compound, starting at a high concentration (e.g., 10 µM).
-
-
Selectivity Analysis:
-
Compare the IC50 values for the primary target against the IC50 values for all other inhibited kinases. A compound is generally considered selective if there is at least a 10-fold, and preferably >100-fold, difference in potency between the primary target and off-targets.
-
Quantitative Data
The following tables contain representative data for illustrative purposes, as specific quantitative data for this compound is not publicly available.
Table 1: Illustrative Kinase Selectivity Profile for a Quinoline Derivative
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A (On-Target) | 98% | 15 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 60% | 1,200 |
| Off-Target Kinase D | 25% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Table 2: Illustrative Binding Affinity Data for this compound Analogs
| Compound | Modification | Target Kinase A Kd (nM) [SPR] | Off-Target Kinase B Kd (nM) [SPR] | Selectivity Fold (B/A) |
| Parent Compound | This compound | 25 | 300 | 12 |
| Analog 1 | 2-Cyclobutyl-4-chloroquinoline | 20 | 2,500 | 125 |
| Analog 2 | 2-Butyl-4-fluoroquinoline | 150 | 450 | 3 |
| Analog 3 | 2-Butyl-4-chloro-7-methoxyquinoline | 18 | 900 | 50 |
Visualizations
Caption: A general experimental workflow for target identification and selectivity enhancement.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Artefacts [sprpages.nl]
- 12. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Aminoquinoline Antimalarials: Chloroquine vs. a Novel Analog Against Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly hampered malaria control efforts worldwide, necessitating the development of new and effective antimalarial agents. This guide provides a comparative analysis of the widely-used antimalarial drug, chloroquine, and a representative 4-aminoquinoline analog with activity against resistant parasite strains. Due to the limited availability of specific experimental data for 2-Butyl-4-chloroquinoline, this guide will utilize a well-characterized 4-aminoquinoline with a modified side chain, referred to here as "Analog A," as a proxy to illustrate the principles of overcoming chloroquine resistance. This comparison is supported by experimental data from peer-reviewed studies and details the methodologies employed in these evaluations.
In Vitro Activity Against P. falciparum
The in vitro efficacy of antimalarial compounds is typically determined by measuring their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. The following tables summarize the IC50 values for chloroquine and a representative analog against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Activity of Chloroquine Against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 16 | [1] |
| Chloroquine | W2 (CQR) | >200 | [2][3] |
| Chloroquine | K1 (CQR) | 315 | [1] |
Table 2: In Vitro Activity of a Representative 4-Aminoquinoline Analog (Analog A) Against P. falciparum
Note: Analog A represents a 4-aminoquinoline with a shortened side chain, a common modification to overcome chloroquine resistance.[1]
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Analog A | NF54 (CQS) | 18 | [1] |
| Analog A | K1 (CQR) | 59 | [1] |
Experimental Protocols
The determination of in vitro antimalarial activity is crucial for the primary screening of potential drug candidates. The following are detailed methodologies for two commonly used assays.
SYBR Green I-based Fluorescence Assay
This method is a high-throughput and cost-effective technique for assessing parasite viability.
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a specified hematocrit in RPMI-1640 medium supplemented with Albumax II and hypoxanthine.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells containing the drug dilutions and incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
[³H]-Hypoxanthine Incorporation Assay
This assay measures the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite nucleic acid synthesis.
-
Parasite Culture and Drug Dilution: Similar to the SYBR Green I assay, synchronized parasites are incubated with serial dilutions of the test compounds in a 96-well plate.
-
Radiolabeling: After an initial incubation period (e.g., 24 hours), [³H]-hypoxanthine is added to each well.
-
Further Incubation: The plates are incubated for another 24-48 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
Cell Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by comparing the radioactivity counts in the drug-treated wells to the control wells (no drug).[2][3]
Mechanisms of Action and Resistance
Understanding the molecular mechanisms of drug action and resistance is fundamental for the development of new therapeutics.
Chloroquine's Mechanism of Action
Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite. Inside the vacuole, the parasite digests host hemoglobin, which releases large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Chloroquine is believed to interfere with this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[2][3][4]
Mechanism of Chloroquine Resistance in P. falciparum
The primary mechanism of chloroquine resistance in P. falciparum is attributed to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. This transporter is located on the membrane of the parasite's digestive vacuole. Mutations in PfCRT, particularly the K76T mutation, result in an increased efflux of chloroquine from the food vacuole. This reduces the intracellular concentration of the drug at its site of action, rendering it ineffective.
Visualizing Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Mechanism of Action of Chloroquine
Mechanism of Chloroquine Resistance
In Vitro Antimalarial Assay Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Butyl-4-chloroquinoline and Other 4-Aminoquinolines for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the structural features, biological activities, and mechanisms of action of 4-aminoquinoline derivatives. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drugs chloroquine and hydroxychloroquine. These compounds and their derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and immunomodulatory effects. This guide provides a comparative analysis of various 4-aminoquinoline derivatives, with a special focus on the structural significance of substitutions at the 2-position, exemplified by the synthetic intermediate 2-Butyl-4-chloroquinoline. While direct biological activity data for this compound is not extensively available in the public domain, its role as a precursor allows for an insightful exploration of structure-activity relationships (SAR) within the 4-aminoquinoline class. By examining the impact of various substituents on the quinoline core, researchers can better understand the design principles for developing novel therapeutic agents.
Physicochemical and Biological Activity Data
The following tables summarize the in vitro antimalarial and anticancer activities of selected 4-aminoquinoline derivatives. These compounds have been chosen to illustrate the impact of different substitution patterns on biological efficacy.
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinolines
| Compound | R2-Substituent | R7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | H | Cl | N1,N1-diethyl-N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine | 3D7 (CQ-S) | ~10-20 | [1] |
| Chloroquine | H | Cl | N1,N1-diethyl-N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine | W2 (CQ-R) | ~200-400 | [1] |
| Hydroxychloroquine | H | Cl | 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol | - | - | - |
| Amodiaquine | H | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol | - | - | - |
| 7-Iodo-AQ | H | I | -HN(CH2)2NEt2 | CQ-S | 3-12 | [2] |
| 7-Iodo-AQ | H | I | -HN(CH2)2NEt2 | CQ-R | 3-12 | [2] |
| 7-Fluoro-AQ | H | F | -HN(CH2)2NEt2 | CQ-S | 15-50 | [2] |
| 7-Fluoro-AQ | H | F | -HN(CH2)2NEt2 | CQ-R | 18-500 | [2] |
| Compound 18 | H | Cl | Modified aminoalkyl | W2 (CQ-R) | 5.6 | [1] |
| Compound 4 | H | Cl | Modified aminoalkyl | W2 (CQ-R) | 17.3 | [1] |
CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. IC50 values can vary between studies and experimental conditions.
Table 2: In Vitro Anticancer Activity of Selected 4-Aminoquinolines
| Compound | Cancer Cell Line | Assay | GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 | MTT | 24.36 | [3] |
| Chloroquine | MCF-7 | MTT | 20.72 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | MTT | 7.35 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | MTT | Potent | [4] |
| Quinazoline-chalcone 14g | K-562 (leukemia) | - | 0.622–1.81 | [5] |
| Quinazoline-chalcone 14g | HCT-116 (colon) | - | 0.622–1.81 | [5] |
| Quinazoline-chalcone 14g | MCF7 (breast) | - | 0.622–1.81 | [5] |
GI50: 50% Growth Inhibition concentration.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of experimental findings.
Synthesis of this compound (as a representative precursor)
The synthesis of 2-substituted-4-chloroquinolines can be achieved through various established methods. A general approach involves the cyclization of an appropriately substituted aniline with a β-keto ester, followed by chlorination.
Materials:
-
Substituted aniline (e.g., aniline)
-
Ethyl hexanoylacetate (for the butyl group at C2)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Phosphorus oxychloride (POCl3)
-
Appropriate solvents (e.g., toluene, DMF)
Procedure:
-
Cyclization (Conrad-Limpach-Knorr reaction):
-
React the aniline derivative with ethyl hexanoylacetate, typically under acidic or thermal conditions to form the anilinocrotonate intermediate.
-
Heat the intermediate in a high-boiling point solvent like Dowtherm A or with a dehydrating agent like PPA to induce cyclization and form the 2-butyl-4-hydroxyquinoline.
-
-
Chlorination:
-
Treat the resulting 2-butyl-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3), often with gentle heating.
-
The reaction mixture is then carefully quenched, and the product is extracted and purified by crystallization or chromatography to yield this compound.
-
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Human red blood cells
-
Test compounds and control drugs (e.g., Chloroquine)
-
96-well microplates
-
SYBR Green I lysis buffer
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Addition: Add a suspension of P. falciparum-infected red blood cells (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control (e.g., doxorubicin)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-aminoquinolines are often attributed to their ability to accumulate in acidic cellular compartments, such as lysosomes, and their interference with key signaling pathways.
Antimalarial Mechanism of Action
The primary antimalarial action of chloroquine and other 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
Caption: Antimalarial mechanism of chloroquine.
Immunomodulatory Signaling Pathway of Hydroxychloroquine
Hydroxychloroquine exerts its immunomodulatory effects by interfering with Toll-like receptor (TLR) signaling in immune cells.[6]
Caption: Immunomodulatory pathway of hydroxychloroquine.
Experimental Workflow: In Vitro Anticancer Assay
The following diagram illustrates the logical workflow for conducting an in vitro anticancer assay using the MTT method.
Caption: Experimental workflow for MTT-based anticancer assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring and the characteristics of the side chain at the 4-position.
-
7-Position Substitution: A halogen (typically chlorine) at the 7-position is crucial for antimalarial activity.[2] Replacing chlorine with other halogens like bromine or iodine can maintain or even enhance activity, while a fluorine or trifluoromethyl group often leads to reduced potency, particularly against resistant strains.[2]
-
4-Amino Side Chain: The nature of the diaminoalkane side chain significantly influences activity and the ability to overcome drug resistance. Both short (2-3 carbons) and long (10-12 carbons) side chains have been associated with activity against chloroquine-resistant P. falciparum.
-
2-Position Substitution: While less explored than the 7-position, modifications at the 2-position of the quinoline ring can impact biological activity. The introduction of an alkyl group, such as the butyl group in this compound, can alter the lipophilicity and steric properties of the molecule. This, in turn, can affect its interaction with biological targets and its pharmacokinetic profile. Further research into 2-alkyl-4-aminoquinoline derivatives is warranted to fully elucidate the therapeutic potential of this substitution pattern. For instance, some studies on 2-substituted quinolines have shown promising anticancer activities against various cell lines.
Conclusion
The 4-aminoquinoline scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While well-known drugs like chloroquine and hydroxychloroquine continue to be valuable tools in the clinic and for research, the exploration of novel derivatives with modified substitution patterns is essential for overcoming drug resistance and expanding the therapeutic applications of this chemical class. This compound serves as a key synthetic intermediate for accessing novel 4-aminoquinolines with a 2-butyl substituent. Based on existing SAR data, it is plausible that 4-aminoquinolines derived from this precursor could exhibit unique biological profiles. Further synthesis and biological evaluation of such compounds are necessary to fully understand their potential as antimalarial, anticancer, or immunomodulatory agents. This guide provides the foundational information and experimental frameworks to support such research endeavors.
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of 2-Butyl-4-chloroquinoline: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2-Butyl-4-chloroquinoline, a heterocyclic compound with potential applications in medicinal chemistry.
While one-dimensional (1D) NMR provides initial spectral information, 2D NMR is essential for assembling the complete molecular puzzle. This document outlines the expected data from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, offering a comparative analysis of how each technique contributes to the definitive structural elucidation of this compound. Detailed experimental protocols and a logical workflow are presented to support researchers in applying these powerful analytical methods.
Predicted ¹H and ¹³C NMR Spectral Data
To facilitate the interpretation of 2D NMR spectra, the following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are derived from the known spectral data of quinoline and the anticipated electronic effects of the butyl and chloro substituents. The standard numbering for the quinoline ring is used.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.25 | s |
| H-5 | 8.10 | d |
| H-6 | 7.60 | t |
| H-7 | 7.75 | t |
| H-8 | 7.90 | d |
| H-1' | 2.90 | t |
| H-2' | 1.80 | sextet |
| H-3' | 1.45 | sextet |
| H-4' | 0.95 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 162.0 |
| C-3 | 122.0 |
| C-4 | 144.0 |
| C-4a | 149.0 |
| C-5 | 129.5 |
| C-6 | 127.0 |
| C-7 | 130.0 |
| C-8 | 128.0 |
| C-8a | 124.0 |
| C-1' | 38.0 |
| C-2' | 31.0 |
| C-3' | 22.5 |
| C-4' | 14.0 |
Comparative Analysis of 2D NMR Experiments
The following table outlines the key correlations expected in the COSY, HSQC, and HMBC spectra of this compound, demonstrating how these experiments work in concert to confirm the molecular structure.
Table 3: Comparison of Expected 2D NMR Correlations for this compound
| Experiment | Information Provided | Key Expected Correlations for this compound |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. Establishes connectivity of proton spin systems.[1][2] | Butyl Chain: H-1' ↔ H-2', H-2' ↔ H-3', H-3' ↔ H-4'. Aromatic System: H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8. |
| HSQC | Shows direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[3][4] | Direct C-H Bonds: H-3 ↔ C-3, H-5 ↔ C-5, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-1' ↔ C-1', H-2' ↔ C-2', H-3' ↔ C-3', H-4' ↔ C-4'. |
| HMBC | Displays long-range correlations between protons and carbons over 2-3 bonds (¹H-¹³C). Crucial for connecting different spin systems and identifying quaternary carbons.[4][5][6][7] | Connecting Butyl to Quinoline: H-1' ↔ C-2, H-1' ↔ C-3. Confirming Quinoline Core: H-3 ↔ C-2, H-3 ↔ C-4, H-3 ↔ C-4a. H-5 ↔ C-4, H-5 ↔ C-4a, H-5 ↔ C-7. H-8 ↔ C-7, H-8 ↔ C-8a. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality data. The following are standard protocols for acquiring 2D NMR spectra on a typical 400 or 500 MHz spectrometer.
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
COSY (Correlation Spectroscopy)
-
Pulse Program: Typically a standard cosygpqf or similar gradient-selected, phase-cycled sequence.
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm in both F1 and F2 dimensions).
-
Number of Scans (NS): 2 to 8 scans per increment, depending on sample concentration.
-
Number of Increments (F1): 256 to 512 increments.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A gradient-selected, sensitivity-enhanced sequence such as hsqcedetgpsp is recommended.
-
Spectral Width: F2 (¹H) dimension set to cover the proton range (e.g., 0-10 ppm). F1 (¹³C) dimension set to cover the carbon range (e.g., 0-170 ppm).
-
Number of Scans (NS): 4 to 16 scans per increment.
-
Number of Increments (F1): 128 to 256 increments.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Data Processing: Apply a squared sine-bell window function in F2 and a sine-bell in F1 before Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A gradient-selected sequence like hmbcgplpndqf is commonly used.
-
Spectral Width: Same as HSQC.
-
Number of Scans (NS): 8 to 32 scans per increment.
-
Number of Increments (F1): 256 to 512 increments.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value between 7-10 Hz to observe 2- and 3-bond correlations.[4]
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Workflow for Structural Validation
The logical progression of experiments is key to efficiently elucidating a chemical structure. The following diagram illustrates the workflow for validating the structure of this compound using 2D NMR.
This comprehensive approach, integrating predictive data with a systematic experimental workflow, provides a robust framework for the structural validation of this compound and other novel heterocyclic compounds. The synergy between COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, leading to a confident confirmation of the molecular structure.
References
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. longdom.org [longdom.org]
- 3. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. rsc.org [rsc.org]
- 6. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Efficiency for Quinoline Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of quinoline and its analogs is a critical task. These heterocyclic compounds are foundational scaffolds in a wide array of pharmaceuticals, including anticancer and antimalarial drugs. The choice of synthetic methodology can significantly impact the efficiency, cost, and environmental footprint of the drug discovery and development process. This guide provides an objective, data-driven comparison of classical and modern methods for quinoline synthesis, with a focus on efficiency, experimental protocols, and the biological pathways these molecules modulate.
This comparative guide examines several key synthetic strategies, including the classical Skraup and Friedländer syntheses, as well as contemporary microwave-assisted and nanocatalyst-based "green" methodologies. By presenting quantitative data, detailed protocols, and visualizations of relevant biological pathways, this guide aims to equip researchers with the information needed to select the most suitable synthetic route for their specific research objectives.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic method is a composite of several factors, including reaction yield, time, temperature, and the nature of the catalyst. The following tables provide a head-to-head comparison of different methods for the synthesis of quinoline and its substituted analogs based on data reported in the scientific literature.
Table 1: Classical Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | >150 | 3-4 | Often low to moderate | Advantages: Uses readily available starting materials. Disadvantages: Harsh, exothermic, and potentially hazardous reaction conditions; often produces low yields and tarry byproducts.[1] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Acid or Base (e.g., H₂SO₄, KOH) | Variable (can be at room temp.) | 3-6 (can be shorter) | Good to excellent (up to 99%) | Advantages: Generally milder conditions and higher yields than Skraup; versatile for a wide variety of substituted quinolines.[1][2] Disadvantages: Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] |
Table 2: Modern "Green" Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Microwave-Assisted Synthesis | e.g., 2,6-Diaminotoluene, Glycerol | Arsenic(V) oxide, H₂SO₄ | 125-135 | 8-20 min | Often high (e.g., 93%) | Advantages: Drastically reduced reaction times, often higher yields and purity.[3][4] Disadvantages: Requires specialized microwave reactor; potential for localized overheating. |
| Nanocatalyst-Based Synthesis | e.g., 2-Aminoaryl ketone, 1,3-Dicarbonyl compound | e.g., Fe₃O₄-supported ionic liquid | 60-100 | 15-60 min | High (85-96%) | Advantages: High efficiency, mild reaction conditions, catalyst is often reusable.[1][5][6] Disadvantages: Preparation of the nanocatalyst can be a multi-step process. |
Experimental Protocols
Skraup Synthesis of Quinoline
This protocol is a representative example of the classical Skraup synthesis.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (as oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (to moderate the reaction)
Procedure:
-
In a fume hood, carefully mix aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction is exothermic, so careful temperature control is crucial. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
The crude quinoline can be further purified by distillation.
Friedländer Synthesis of a Substituted Quinoline
This is a general procedure for the Friedländer annulation.
Materials:
-
2-Aminoaryl aldehyde or ketone
-
A ketone or other compound with a reactive α-methylene group
-
Acid or base catalyst (e.g., p-Toluenesulfonic acid or Potassium Hydroxide)
-
Solvent (e.g., ethanol or water)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the compound with the α-methylene group in a suitable solvent in a round-bottom flask.
-
Add the acid or base catalyst to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the specific substrates and catalyst used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis of a Quinoline Derivative
This protocol illustrates a green chemistry approach to quinoline synthesis.
Materials:
-
Formyl-quinoline derivative
-
Heterocyclic amine (e.g., aminopyrimidine)
-
Cyclic 1,3-diketone
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.[4]
-
Add DMF as the solvent.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.[4]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The solid product that forms is collected by filtration, washed with a suitable solvent like ethanol, and dried.
Nanocatalyst-Based Synthesis of Polysubstituted Quinolines
This method highlights the use of a reusable catalyst for a more sustainable synthesis.
Materials:
-
2-Aminoaryl ketone
-
α-Methylene carbonyl compound
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid)
-
Ethanol (optional, can be run solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.[6]
-
If the reaction is not solvent-free, add ethanol as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).[6]
-
Monitor the reaction progress using TLC.
-
Upon completion, if a magnetic nanocatalyst is used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The recovered catalyst can be washed, dried, and reused.
Visualizing Workflows and Biological Pathways
Experimental and Logical Workflows
To objectively compare the efficiency of different synthetic methods, a structured experimental workflow is essential. The following diagram illustrates a general workflow for such a comparative study.
Caption: A general workflow for the head-to-head comparison of quinoline synthesis methods.
Reaction Mechanisms
Understanding the reaction mechanism is crucial for optimizing reaction conditions. The following diagrams illustrate the mechanisms of the Skraup and Friedländer syntheses.
Caption: The reaction mechanism of the Skraup synthesis of quinoline.
Caption: A simplified mechanism for the Friedländer synthesis of quinoline.
Biological Signaling Pathways
Quinoline derivatives are known to interact with various biological pathways. Their anticancer and anti-inflammatory effects are often attributed to the inhibition of key signaling pathways like NF-κB and PI3K/Akt. Their antimalarial activity is primarily due to the disruption of the parasite's heme detoxification process.
References
Comparative Cross-Reactivity Profiling: 2-Butyl-4-chloroquinoline and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 2-Butyl-4-chloroquinoline and the well-characterized 4-aminoquinoline antimalarial drug, Chloroquine. Due to the limited publicly available data on the specific biological targets and off-target effects of this compound, this document leverages data from the structurally related compound Chloroquine to provide a putative cross-reactivity profile. This guide is intended to serve as a reference for researchers investigating quinoline-based compounds, highlighting potential off-target liabilities and providing standardized protocols for in-house evaluation.
Introduction to this compound and Comparators
This compound is a quinoline derivative that, based on its core structure, is likely being investigated for applications similar to other 4-chloroquinoline compounds, including antimalarial and potentially anticancer activities. The 4-aminoquinoline scaffold, exemplified by Chloroquine, is known to interfere with lysosomal function and autophagy, processes that are crucial for both the malaria parasite's life cycle and cancer cell survival.[1]
Given the absence of specific cross-reactivity data for this compound, this guide uses Chloroquine as the primary comparator. Chloroquine is a well-established antimalarial agent that has been extensively studied for its on- and off-target effects.[1][2] Its known interactions provide a valuable framework for predicting the potential cross-reactivity of novel analogs like this compound.
Comparative Cross-Reactivity Data
The following tables summarize the known cross-reactivity and cytotoxicity data for Chloroquine. This information can be used to infer a potential starting point for the evaluation of this compound.
Kinase Inhibition Profile
While some reports suggest that Chloroquine can inhibit protein kinases, particularly cyclic AMP-dependent protein kinases in yeast, comprehensive screening against a broad panel of human kinases is not widely available in the public domain.[3] One study indicated a general lack of potent inhibition at a concentration of 1 µM against a panel of kinases.[4]
Table 1: Putative Kinase Inhibition Profile of Chloroquine
| Kinase Target Family | Representative Kinases | Putative % Inhibition at 1 µM Chloroquine |
| Tyrosine Kinases | EGFR, SRC, ABL | Likely Low |
| Serine/Threonine Kinases | AKT, CDK, MAPK | Likely Low |
| Lipid Kinases | PI3K | Likely Low |
Note: This table is based on limited available data and serves as a predictive overview. Comprehensive kinase profiling is recommended.
G Protein-Coupled Receptor (GPCR) Interactions
The off-target effects of Chloroquine on GPCRs are not extensively documented in dedicated screening panels. However, its known cardiotoxicity, particularly the prolongation of the QT interval, is linked to the blockade of the hERG potassium channel, which is a critical consideration in safety pharmacology.[5] While not a GPCR, this interaction highlights the potential for off-target effects on ion channels, which are often screened alongside GPCRs.
Table 2: Known Ion Channel and Putative GPCR Interaction Profile of Chloroquine
| Target | Target Type | Effect | Reference |
| hERG | Potassium Ion Channel | Blockade, QT Prolongation | [5] |
| Various GPCRs | GPCR | Limited public data available |
Researchers are strongly encouraged to perform broad GPCR and ion channel screening for any novel quinoline compound.
Cytotoxicity Profile
The cytotoxic effects of Chloroquine have been evaluated against a variety of cancer cell lines, with its potency varying depending on the cell type and its reliance on autophagy.[1][6][7]
Table 3: Comparative Cytotoxicity of Chloroquine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Colon Cancer | HCT116 | 2.27 | 72 hours | [1][6][7] |
| Head and Neck Cancer | 32816 | 25.05 | 72 hours | [6] |
| Oral Squamous Cell Carcinoma | SCC25 | 29.95 | 48 hours | [1] |
| Oral Squamous Cell Carcinoma | CAL27 | 17.27 | 48 hours | [1] |
| Non-Small Cell Lung Cancer | A549 | 71.3 ± 6.1 | Not Specified | [1] |
| Non-Small Cell Lung Cancer | H460 | 55.6 ± 12.5 | Not Specified | [1] |
| Hepatocellular Carcinoma | HepG2 | Dose-dependent decrease in viability | 72 hours | [8] |
| Hepatocellular Carcinoma | Huh7 | Dose-dependent decrease in viability | 72 hours | [8] |
| Various | H9C2 | 17.1 (CC50 at 72h) | 72 hours | [9] |
| Various | HEK293 | 9.883 (CC50 at 72h) | 72 hours | [9] |
| Various | IEC-6 | 17.38 (CC50 at 72h) | 72 hours | [9] |
IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key cross-reactivity and cytotoxicity assays are provided below to enable standardized evaluation of this compound and other novel compounds.
In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced.[10][11][12][13]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or vehicle (DMSO).
-
Add the kinase enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
GPCR Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to a specific GPCR using a competitive binding format.[14][15][16][17][18]
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete for binding with the radioligand. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the target GPCR
-
Unlabeled test compound (e.g., this compound)
-
Binding Buffer (specific to the GPCR)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the binding buffer, the test compound at various concentrations (or vehicle for total binding), and a non-specific binding control (a high concentration of a known unlabeled ligand).
-
Reaction Initiation: Add the radiolabeled ligand to all wells.
-
Incubation: Add the membrane preparation to all wells to start the binding reaction. Incubate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the Ki or IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.[1][19][20][21][22][23]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphorylation by chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor | Chloroquine | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 7. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. multispaninc.com [multispaninc.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. mesoscale.com [mesoscale.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Structure-Activity Relationship of 2-Substituted Quinolines: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 2-substituted quinoline derivatives, with a focus on their potential as anticancer, antimalarial, and antibacterial agents. While specific comprehensive SAR studies on a series of 2-butyl substituted quinolines are not extensively available in the current literature, this document synthesizes findings from closely related 2-substituted analogs to provide valuable insights for the rational design of more potent and selective therapeutic agents.
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural products with a wide array of biological activities. Modifications at the 2-position of the quinoline ring have been a significant area of interest for medicinal chemists aiming to develop novel therapeutics. The nature of the substituent at this position can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
To illustrate the SAR of 2-substituted quinolines, this section presents a comparative summary of the biological activities of various analogs. Although a direct comparison of a homologous series of 2-butyl substituted quinolines is limited by the available data, the following tables showcase the impact of different substituents at the 2-position on anticancer, antimalarial, and antibacterial activities.
Anticancer Activity
The anticancer potential of 2-substituted quinolines has been evaluated against various cancer cell lines. The data suggests that the nature of the substituent at the 2-position plays a crucial role in cytotoxicity. For instance, the introduction of aryl groups can lead to potent anticancer activity.
Table 1: Anticancer Activity of Selected 2-Substituted Quinoline Derivatives
| Compound ID | 2-Substituent | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | 6-Bromo | HeLa | 8.3 | [1] |
| 2 | Phenyl | 6-Chloro | HeLa | >100 | [1] |
| 3 | 3,4-methylenedioxyphenyl | 6-Bromo | PC3 | 31.37 | [1] |
| 4 | 3,4-methylenedioxyphenyl | 6-H | PC3 | 34.34 | [1] |
| 5 | Methyl | 4-acetamido (tetrahydroquinoline) | HeLa | >100 | [1] |
Note: The data presented is for illustrative purposes to highlight the impact of substitution on activity and is not a direct comparison of 2-butyl analogs.
From the limited data on related compounds, it is observed that both the substituent at the 2-position and substitutions on the quinoline core significantly impact anticancer activity. For example, a bromo-substituent at the 6-position appears to be more favorable than a chloro-substituent in the 2-phenylquinoline series against HeLa cells[1]. The lipophilicity of the compounds also seems to play a role, with more lipophilic aromatic quinolines showing better activity than less lipophilic tetrahydroquinoline derivatives[1].
Antimalarial Activity
Quinolines have historically been a cornerstone of antimalarial drug discovery. While specific data on 2-butyl substituted quinolines is scarce, studies on other 2-substituted and 4-aminoquinoline derivatives provide insights into the SAR for antimalarial activity. Key structural features for activity against Plasmodium falciparum often include a halogen at the 7-position and a basic amino group in a side chain.
Table 2: Antimalarial Activity of Selected Quinoline Derivatives
| Compound ID | Key Structural Features | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 4-aminoquinoline | CQ-sensitive | Varies | [2] |
| Bisquinoline 1 | N,N-bis(7-chloroquinolin-4-yl) | W2 (CQ-resistant) | 1-100 | [2] |
| 2-tert-butylprimaquine analog | 8-aminoquinoline | In vivo model | Curative at 25 mg/kg/day |
Note: This table includes data for quinolines with substitutions at positions other than 2 to illustrate general SAR principles in antimalarial quinolines, due to the lack of specific data for 2-butyl analogs.
The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.
Antibacterial Activity
The antibacterial potential of quinoline derivatives is another active area of research. The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of different analogs.
Table 3: Antibacterial Activity of Selected 2-Substituted Quinoline-2-one Derivatives
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 6c | R1=Cl, R2=H | MRSA | 0.75 | [3] |
| 6l | R1=Cl, R2=Cl | MRSA | - | [3] |
| 6o | R1=Br, R2=H | MRSA | - | [3] |
| Daptomycin | (Control) | MRSA | 0.50 | [3] |
Note: The data is for quinoline-2-one derivatives and not 2-substituted quinolines, but it illustrates the impact of substitutions on antibacterial activity.
The presented data on quinoline-2-one derivatives shows that substitutions on the quinoline core can lead to potent activity against multidrug-resistant bacteria like MRSA[3].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. The following are methodologies for key assays used in the evaluation of quinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
Protocol:
-
Parasite Culture: Culture synchronized ring-stage P. falciparum parasites in human erythrocytes.
-
Compound Addition: Add serial dilutions of the test compounds to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
IC50 Calculation: Determine the IC50 value from the inhibition curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by 2-substituted quinolines is crucial for optimizing their therapeutic potential.
Anticancer Mechanisms
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Key signaling pathways targeted by quinoline-based anticancer agents.
Conclusion
The 2-substituted quinoline scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive SAR for 2-butyl substituted quinolines is yet to be fully elucidated, the available data on related analogs provides a solid foundation for future drug design efforts. Further synthesis and biological evaluation of a focused library of 2-butyl quinoline derivatives are warranted to delineate the precise structural requirements for optimal activity and to identify lead candidates for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for such investigations.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 2-Butyl-4-chloroquinoline versus Standard Chemotherapeutic Agents
For immediate release
This guide offers a comparative overview of the cytotoxic potential of 2-Butyl-4-chloroquinoline against established standard-of-care anticancer drugs. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for in vitro evaluation based on available data for structurally related compounds and standard chemotherapeutics. While specific experimental data on the cytotoxicity of this compound is not extensively available in public literature, this guide utilizes data from analogous quinoline derivatives to provide a contextual comparison and outlines the necessary experimental protocols for a direct assessment.
Executive Summary
Quinoline derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects across a variety of cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis and inhibition of critical cell survival pathways. This guide presents a comparative analysis of the cytotoxic profiles of various quinoline derivatives alongside standard chemotherapeutic agents like Doxorubicin and Cisplatin, providing researchers with benchmark data for the evaluation of novel compounds such as this compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives and standard cytotoxic drugs against several human cancer cell lines. It is important to note that the cytotoxic efficacy of a compound is highly dependent on the specific cell line and the experimental conditions. The data for the quinoline derivatives is provided to offer a potential range of activity for this compound, while the data for Doxorubicin and 5-Fluorouracil (5-FU) serve as standard benchmarks.
| Compound/Drug | Cell Line | Cell Type | IC50 (µM) | Citation |
| Quinoline Derivatives | ||||
| Compound 7b (a 2-chloro-3-(...)-quinoline derivative) | MCF-7 | Breast Adenocarcinoma | 28.2 ± 3.37 | [1] |
| PC3 | Prostate Cancer | 18.8 ± 2.07 | [1] | |
| Hep-G2 | Hepatocellular Carcinoma | 22.9 ± 1.81 | [1] | |
| HCT-116 | Colorectal Carcinoma | 15.8 ± 1.30 | [1] | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | Breast Adenocarcinoma | 3.1 (µg/mL) | [2] |
| A549 | Lung Carcinoma | 9.96 (µg/mL) | [2] | |
| HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) | [2] | |
| HCT-116 | Colorectal Carcinoma | 23 (µg/mL) | [2] | |
| Standard Drugs | ||||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | [3] |
| A549 | Lung Carcinoma | > 20 | [3] | |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [3] | |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast Adenocarcinoma | 41.5 ± 1.54 | [1] |
| HCT-116 | Colorectal Carcinoma | 40.7 ± 2.46 | [1] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the cytotoxic effects of novel compounds. The following are detailed methodologies for standard in vitro cytotoxicity assays.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound and standard cytotoxic drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.0 x 10⁴ cells/well and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After incubation, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the treatment incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Experimental and Biological Processes
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxicity of a novel compound with a standard drug.
Proposed Signaling Pathway Inhibition by Quinoline Derivatives
Quinoline derivatives often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4]
Conclusion
The provided data on analogous quinoline derivatives suggest that this compound holds potential as a cytotoxic agent. However, direct experimental evaluation is imperative to ascertain its specific activity and potency. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for conducting such a comparative analysis. Further investigation into the precise mechanism of action, potentially involving pathways such as PI3K/Akt, will be crucial in elucidating the therapeutic promise of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
Benchmarking the Antiplasmodial Activity of Novel Quinolines: A Comparative Guide
A new generation of quinoline-based antimalarials is emerging, offering potential solutions to the persistent challenge of drug-resistant malaria. This guide provides a head-to-head comparison of promising classes of novel quinoline hybrids against established antimalarials. The following sections detail their performance based on experimental data, outline the methodologies for key experiments, and visualize their mechanisms and workflows for researchers, scientists, and drug development professionals.
Performance at a Glance: A Comparative Analysis
The efficacy and safety of these novel quinoline antimalarials have been evaluated through in vitro and in vivo studies. The data presented below summarizes their antiplasmodial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2) strains of Plasmodium falciparum, their cytotoxicity against mammalian cell lines (e.g., CHO), and their in vivo efficacy in murine models.[1][2][3][4]
In Vitro Antiplasmodial Activity and Cytotoxicity
The following table provides a comparative overview of the in vitro performance of representative novel quinoline compounds against the benchmark drugs chloroquine and mefloquine. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of parasite growth. The half-maximal cytotoxic concentration (CC50) reflects the drug's toxicity to mammalian cells, and the Selectivity Index (SI), the ratio of CC50 to IC50, is a measure of the drug's specificity for the parasite.[1]
| Compound Class | Representative Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum K1 IC50 (nM) | P. falciparum W2 IC50 (nM) | CHO Cells CC50 (nM) | Selectivity Index (SI) |
| Novel Quinolines | ||||||
| Amino-alcohol Quinoline | (S)-pentyl derivative | 3.7 - 13.9 | - | ~10 | >10,000 | >1000 |
| Quinoline-Furanone Hybrid | Compound 5g | - | ~50 | - | - | - |
| 4-Aminoquinoline Derivative | Compound 3e | 1.0 | 1.0 | 1.0 | 18,300 | 18,300 |
| Benchmark Drugs | ||||||
| 4-Aminoquinoline | Chloroquine | 8.5 | 36.0 | 114 | 11,200 | 311 (K1) |
| Amino-alcohol Quinoline | Mefloquine | ~30 | - | ~30 | - | - |
Data compiled from multiple sources and representative values are shown.[2][3][4][5]
In Vivo Efficacy
The 4-day suppressive test in mice is a standard method for evaluating the in vivo efficacy of antimalarial candidates. The table below summarizes the available data on the ability of these novel quinolines to reduce parasitemia in P. berghei-infected mice.
| Compound Class | Representative Compound | Dose (mg/kg/day, p.o.) | Parasitemia Reduction (%) | Reference Drug (Dose) | Parasitemia Reduction (%) |
| Novel Quinolines | |||||
| Quinoline-4-carboxamide | DDD107498 | <1 | >90 | - | - |
| 4-Aminoquinoline Derivative | Compound 3d | 20 | Moderate | Chloroquine (20) | High |
| Quinolinyl-1H-1,2,3-triazole | Compound 75 | - | 49 | - | - |
| Benchmark Drug | |||||
| 4-Aminoquinoline | Chloroquine | 1.5 - 1.8 | >90 | - | - |
Data is indicative of efficacy and sourced from various studies.[4][6][7][8]
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole.[1] The parasite digests hemoglobin, releasing toxic heme. This heme is normally crystallized into inert hemozoin. Quinolines are thought to inhibit this process by capping the growing hemozoin crystals or by complexing with free heme, leading to a buildup of toxic heme and parasite death.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Confirmation of 2-Butyl-4-chloroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of the synthesis product, 2-Butyl-4-chloroquinoline. The focus is on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique, benchmarked against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented herein is supported by established analytical principles and data from analogous quinoline compounds to offer a robust framework for method selection and development.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial drugs. Its molecular structure lends itself to the creation of bioactive molecules with potential activity against resistant pathogen strains. Accurate confirmation of its synthesis and purity is therefore a critical step in the drug development pipeline. The molecular formula of this compound is C₁₃H₁₄ClN, with a molecular weight of 219.71 g/mol .
Primary Confirmation Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the sensitive and selective quantification of small molecules in complex matrices. Its ability to combine the separation power of liquid chromatography with the specificity of tandem mass spectrometry makes it an invaluable tool for confirming the presence of a target compound and identifying potential impurities.
Proposed Experimental Protocol for LC-MS/MS
The following protocol is a proposed method for the analysis of this compound, based on common practices for similar quinoline derivatives.
1. Sample Preparation (Liquid-Liquid Extraction):
-
A stock solution of the this compound synthesis product is prepared in methanol.
-
A 100 µL aliquot of the diluted sample is mixed with 300 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for extraction.
-
The mixture is vortexed for 2-5 minutes and then centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 220.1 (calculated for C₁₃H₁₅ClN⁺).
-
Proposed Product Ions: The fragmentation of the butyl chain is expected to be a primary pathway. Alpha-cleavage next to the quinoline ring would result in the loss of a propyl radical (C₃H₇•), leading to a fragment of m/z 178.1. Another potential fragmentation is the loss of butene (C₄H₈) via a rearrangement, resulting in a fragment of m/z 164.1.
-
MRM Transition 1 (Quantitative): 220.1 → 178.1
-
MRM Transition 2 (Qualitative): 220.1 → 164.1
-
-
Collision Energy: To be optimized for each transition, but typically in the range of 15-30 eV.
Workflow for LC-MS/MS Confirmation
A typical experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Methods
While LC-MS/MS offers superior sensitivity and specificity, other techniques can also be employed for the confirmation of this compound, each with its own advantages and limitations.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Chromatographic separation followed by mass analysis of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass analysis. | Chromatographic separation followed by UV absorbance detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Sample must be volatile and thermally stable. Derivatization may be needed. | Not required. |
| Sensitivity | Very high (pg to fg range). | High (pg to ng range). | Moderate (ng to µg range). |
| Selectivity | Very high, due to MRM. | High, based on mass spectrum. | Lower, relies on chromatographic resolution and UV absorbance. |
| Confirmation | High confidence through precursor/product ion pair and retention time. | High confidence through mass spectrum library matching and retention index. | Moderate confidence based on retention time and UV spectrum. |
| Speed | Fast, with typical run times of 5-15 minutes. | Moderate, with typical run times of 15-30 minutes. | Fast, with typical run times of 10-20 minutes. |
| Cost | High initial investment and maintenance costs. | Moderate initial investment and maintenance costs. | Lower initial investment and maintenance costs. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, may be amenable to GC-MS analysis.
Proposed Experimental Protocol for GC-MS:
1. Sample Preparation:
-
A stock solution of the synthesis product is prepared in a volatile organic solvent like methanol or toluene.
-
The solution is diluted to an appropriate concentration for injection.
2. Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Workflow for GC-MS Confirmation
A typical experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine analysis and quality control of pharmaceutical compounds. While less sensitive and selective than mass spectrometry-based methods, it can be a cost-effective approach for purity assessment when the analyte concentration is sufficiently high.
Proposed Experimental Protocol for HPLC-UV:
1. Sample Preparation:
-
A stock solution of the synthesis product is prepared in the mobile phase or a compatible solvent like methanol.
-
The solution is filtered through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the quinoline chromophore (e.g., around 225 nm, 330 nm, or 345 nm).
-
Injection Volume: 20 µL.
Logical Relationship in Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis.
Decision tree for analytical method selection.
Conclusion
For the definitive confirmation of the synthesis of this compound, particularly in complex reaction mixtures or at low concentrations, LC-MS/MS is the recommended technique due to its unparalleled sensitivity and selectivity. GC-MS offers a viable alternative if the compound is sufficiently volatile and thermally stable, providing high confidence in identification through its mass spectral library matching capabilities. HPLC-UV serves as a robust and cost-effective method for routine purity assessments and quality control where high sensitivity is not a primary requirement. The choice of the most appropriate method should be guided by the specific analytical goals, sample matrix, and available instrumentation.
Efficacy of 2-Butyl-4-chloroquinoline Analogs: A Comparative Analysis of In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent therapeutic activities. Among these, 2-alkyl-4-chloroquinolines have emerged as a promising class of compounds with significant interest in the development of novel anticancer and antimalarial agents. This guide provides a comparative overview of the efficacy of 2-butyl-4-chloroquinoline analogs and structurally related compounds in both in vitro and in vivo models. Due to a lack of publicly available studies directly comparing the in vitro and in vivo performance of the same this compound analog, this guide presents a consolidated analysis of findings from different, yet structurally similar, compounds to offer valuable insights for preclinical research and drug development.
Data Presentation: Quantitative Efficacy
The following tables summarize the reported in vitro cytotoxic and in vivo antitumor activities of various 2-alkyl-4-chloroquinoline analogs and related quinoline derivatives. It is crucial to note that the data presented for in vitro and in vivo studies may not correspond to the same specific analog but are provided to illustrate the general efficacy profile of this class of compounds.
Table 1: In Vitro Cytotoxicity of 2-Alkyl-4-chloroquinoline Analogs and Related Derivatives
| Compound ID/Analog Description | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| (4-Chloro-2-butynyl)thioquinoline Analogues | ||||
| Compound 8 | SW707 (colorectal adenocarcinoma) | SRB | 0.4 µg/mL | [1] |
| Compound 12 | CCRF/CEM (leukemia) | MTT | 3.8 µg/mL | [1] |
| Compound 21 | B16 (melanoma) | SRB | 1.2 µg/mL | [1] |
| 4-Amino-7-chloroquinoline Derivatives | ||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast cancer) | SRB | 7.35 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast cancer) | SRB | 8.22 | [2] |
| Makaluvamine Analog (Pyrroloquinoline) | ||||
| FBA-TPQ | MCF-7 (breast cancer) | MTT | 0.097 | [3] |
| FBA-TPQ | MDA-MB-468 (breast cancer) | MTT | 0.245 | [3] |
Table 2: In Vivo Antitumor Efficacy of Quinoline Derivatives
| Compound ID/Analog Description | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Makaluvamine Analog (FBA-TPQ) | Nude Mice | Breast Cancer Xenograft (MCF-7) | 10 mg/kg, i.p., daily | ~60% | [3] |
| 4-Aminoquinoline Derivative (3d) | C57/BL6 Mice | Plasmodium berghei ANKA | 5 mg/kg, p.o., daily for 4 days | 47% reduction in parasitemia | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
Animal xenograft models are crucial for evaluating the antitumor efficacy of novel compounds in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Compound Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, or increased survival time.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Many quinoline analogs have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Experimental Workflow for Efficacy Evaluation
The preclinical evaluation of novel anticancer compounds typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
Conclusion
The available data, while not providing a direct head-to-head comparison, strongly suggest that 2-alkyl-4-chloroquinoline analogs and related quinoline derivatives possess significant potential as anticancer and antimalarial agents. The in vitro studies consistently demonstrate potent cytotoxicity against a range of cancer cell lines, with some analogs exhibiting efficacy in the nanomolar to low micromolar range. The limited in vivo data further support their therapeutic potential, showing tumor growth inhibition and reduction in parasitemia in animal models.
Further research is warranted to conduct comprehensive preclinical studies on specific this compound analogs, directly correlating their in vitro potency with in vivo efficacy, pharmacokinetics, and safety profiles. Such studies are essential to identify promising lead candidates for clinical development. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a robust framework for these future investigations.
References
Safety Operating Guide
Safe Disposal of 2-Butyl-4-chloroquinoline: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. 2-Butyl-4-chloroquinoline, a chlorinated quinoline derivative, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Data Summary
The following table summarizes representative hazard data for chlorinated quinoline compounds to inform safe handling and disposal procedures.
| Hazard Category | GHS Classification (Typical for Chlorinated Quinolines) | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[1][2] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn. Inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A fully fastened lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[3]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[3]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like gloves, wipes, and weighing paper, in a designated, sealable, and clearly labeled hazardous waste container.[3]
-
Use spark-proof tools and avoid creating dust when handling solid waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be segregated.[4]
-
-
Contaminated Labware:
Waste Container Labeling
Proper labeling is essential for safe handling and disposal.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components and their approximate concentrations.[3] Include the date when waste accumulation started.
Storage
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal
The primary disposal route for chlorinated organic compounds is through a licensed hazardous waste management company.
-
Approved Disposal Method: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Professional Disposal: Arrange for collection by a certified hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic waste.[3][6]
-
Prohibited Actions: Do not discharge this compound or its containers into sewer systems, water, or the general environment.[3][5]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[3]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
Mandatory Visualization
The logical workflow for the proper disposal of this compound waste is illustrated below.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Butyl-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Butyl-4-chloroquinoline. The following procedures are based on information for structurally similar compounds, such as 2-Chloroquinoline and 4-Chloroquinoline, in the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before beginning any work with this chemical.
Hazard Profile
Based on analogous quinoline compounds, this compound is anticipated to present the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Acute Toxicity: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles conforming to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4] |
| Face Shield | Recommended in situations with a higher risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of after contamination.[1][5] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn. |
| Chemical-Resistant Apron or Suit | Recommended for larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Respirator | Not required under normal use with adequate ventilation.[1] For larger scale operations, emergency situations, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
-
Disposal:
Visual Guides
Caption: Workflow for safely handling this compound.
Caption: Hierarchy of controls for chemical safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
